L-Alanyl-L-Cystine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6S2/c1-5(13)9(17)15-7(11(19)20)3-23-24-4-8(12(21)22)16-10(18)6(2)14/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQVHDKNSGDYCV-XAMCCFCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@H](C)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115888-13-6 | |
| Record name | (2R,2'R)-3,3'-disulfanediylbis(2-((S)-2-aminopropanamido)propanoic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-Alanyl-L-Cystine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, and biological significance of L-Alanyl-L-Cystine, a key dipeptide in cellular health and therapeutic development.
Introduction
This compound is a dipeptide composed of the amino acids L-alanine and L-cystine. It serves as a highly stable and soluble precursor to L-cysteine, an amino acid crucial for numerous physiological processes, most notably the synthesis of the master antioxidant, glutathione (GSH). Due to its enhanced stability and bioavailability compared to free L-cystine, this compound has garnered significant interest in the fields of cell culture technology, pharmaceutical development, and nutritional science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological functions, and the experimental methodologies used for its synthesis and analysis.
Chemical Structure and Properties
This compound is formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-cystine. The presence of a disulfide bond within the L-cystine moiety is a defining characteristic of its structure.
Chemical Identifiers
| Property | Value |
| IUPAC Name | (2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid |
| CAS Number | 115888-13-6 |
| Molecular Formula | C₁₂H₂₂N₄O₆S₂[1][2][3] |
| Molecular Weight | 382.45 g/mol [1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. There is a discrepancy in the reported melting point, with one source stating a high melting point and another indicating decomposition at a lower temperature. This suggests that the compound may not have a sharp melting point and degrades upon heating.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Solubility | Highly soluble in water; soluble in ethanol. | [4] |
| Melting Point | Approximately 320 °C | [4] |
| Decomposition | Decomposes at temperatures above ~200°C | [5] |
| Density | Approximately 1.49 g/cm³ | [4] |
Biological and Pharmacological Properties
The primary biological significance of this compound lies in its role as a delivery vehicle for L-cystine, and subsequently L-cysteine, into cells.
Mechanism of Action and Metabolism
This compound is transported into cells via various amino acid transporter systems. Once inside the cell, the dipeptide is hydrolyzed by peptidases to release L-alanine and L-cystine. The L-cystine is then reduced to two molecules of L-cysteine.
L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a tripeptide that plays a central role in cellular antioxidant defense, detoxification, and immune function.[6] The availability of L-cysteine is often the rate-limiting step in GSH synthesis.[6] By providing a stable and soluble source of L-cystine, this compound effectively boosts intracellular L-cysteine levels and, consequently, enhances GSH synthesis.[6] This, in turn, protects cells from oxidative damage.[4]
Caption: Cellular uptake and metabolism of this compound leading to glutathione synthesis.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research. The following sections provide methodologies based on established principles for peptide chemistry and analysis.
Chemical Synthesis
The chemical synthesis of this compound involves the formation of a peptide bond between L-alanine and L-cystine. This process typically requires the use of protecting groups to prevent unwanted side reactions and a coupling agent to facilitate the amide bond formation.
Materials:
-
N-protected L-alanine (e.g., Boc-L-alanine or Fmoc-L-alanine)
-
L-cystine dimethyl ester dihydrochloride
-
Coupling agent (e.g., DCC, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)
-
Purification system (e.g., preparative HPLC)
Protocol:
-
Protection: Protect the amino group of L-alanine and the carboxyl groups of L-cystine.
-
Activation: Activate the carboxyl group of the protected L-alanine using a suitable coupling agent.
-
Coupling: React the activated L-alanine with the protected L-cystine in the presence of a base to form the protected dipeptide.
-
Deprotection: Remove the protecting groups from the amino and carboxyl termini.
-
Purification: Purify the crude this compound using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and NMR.
Purification and Analysis
High-performance liquid chromatography (HPLC) is the primary technique for the purification and analysis of this compound. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation.
Caption: A typical experimental workflow for the purification and analysis of this compound.
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A.
4.2.2. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan mode to determine the molecular weight ([M+H]⁺).
-
Expected m/z: 383.45 for [C₁₂H₂₃N₄O₆S₂]⁺.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Spectra: ¹H NMR and ¹³C NMR spectra should be acquired.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks will confirm the covalent structure of the molecule.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various research and development applications:
-
Cell Culture: It is widely used as a supplement in serum-free and chemically defined cell culture media to support robust cell growth and productivity, particularly in the biopharmaceutical industry for the production of recombinant proteins and monoclonal antibodies.[6]
-
Drug Development: Its ability to enhance intracellular glutathione levels makes it a promising candidate for therapeutic strategies aimed at mitigating oxidative stress-related diseases, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.
-
Nutraceuticals: As a stable and bioavailable source of cysteine, it is being explored for use in nutritional supplements to support antioxidant defenses and overall health.
Conclusion
This compound is a dipeptide of significant scientific and commercial interest. Its well-defined chemical structure and favorable physicochemical properties, particularly its high solubility and stability, make it an excellent delivery form of L-cystine for cellular applications. The ability to bolster intracellular glutathione synthesis underscores its importance in maintaining cellular redox homeostasis and protecting against oxidative damage. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and analysis of this compound, facilitating further research into its biological functions and therapeutic potential. As our understanding of the intricate roles of oxidative stress in health and disease continues to grow, the importance of molecules like this compound in research and drug development is set to expand.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 115888-13-6 [smolecule.com]
- 4. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Cell Culture|RUO [benchchem.com]
- 6. Glutathione - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of L-Alanyl-L-Cystine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of L-Alanyl-L-Cystine, a dipeptide of significant interest in various research fields, including cell culture and drug development. This compound serves as a highly soluble and stable source of L-cysteine, a crucial precursor for the synthesis of the primary intracellular antioxidant, glutathione (GSH).[1] This guide details the synthetic methodologies, including protecting group strategies, peptide coupling, and purification. Furthermore, it presents an experimental workflow for the application of this compound in cell culture to evaluate its impact on intracellular glutathione levels.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that involves the protection of reactive functional groups, formation of the peptide bond, and subsequent deprotection and oxidation to yield the final dipeptide.[1] A common and effective strategy involves the use of N-Boc-protected L-alanine and S-Trityl-protected L-cysteine.
Synthetic Pathway Overview
The overall synthetic scheme can be visualized as a four-step process:
-
Protection of Amino Acids: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group, and the thiol group of L-cysteine is protected with a trityl (Trt) group.
-
Peptide Coupling: The protected amino acids, N-Boc-L-alanine and S-Trityl-L-cysteine, are coupled to form the protected dipeptide, N-Boc-L-alanyl-S-trityl-L-cysteine.
-
Deprotection: The Boc and Trityl protecting groups are removed under acidic conditions.
-
Oxidation: The deprotected L-alanyl-L-cysteine is oxidized to form the final product, this compound, which contains a disulfide bond.
Synthetic pathway for this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound. Note that yields can vary based on reaction scale and purification efficiency.
Table 1: Synthesis of Protected Amino Acids
| Step | Reactants | Product | Typical Yield (%) |
| 1 | L-Alanine, Di-tert-butyl dicarbonate | N-Boc-L-Alanine | 95-100 |
| 2 | L-Cysteine, Trityl chloride | S-Trityl-L-Cysteine | ~90 |
Table 2: Synthesis and Deprotection of the Dipeptide
| Step | Reactants | Product | Typical Yield (%) |
| 3 | N-Boc-L-Alanine, S-Trityl-L-Cysteine, DCC, HOBt | N-Boc-L-Alanyl-S-Trityl-L-Cysteine | 80-90 |
| 4 | N-Boc-L-Alanyl-S-Trityl-L-Cysteine, TFA, TIS | L-Alanyl-L-Cysteine | 85-95 |
| 5 | L-Alanyl-L-Cysteine | This compound | >90 |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C12H22N4O6S2 |
| Molecular Weight | 382.46 g/mol [2] |
| Appearance | White to off-white powder |
| Purity (Titration) | ≥ 95.0%[3] |
| 1H NMR (D2O, 400-600 MHz) | δ 1.4-1.5 (d, 6H, Ala-CH3), 2.8-3.2 (m, 4H, Cys-β-CH2), 3.8-4.2 (m, 4H, Ala-α-CH, Cys-α-CH)[2] |
| Mass Spectrometry (ESI-MS) | [M+H]+ at m/z 382.46[2] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-Alanine
-
Suspend L-alanine (1.0 eq) in a 1:1 mixture of water and tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydroxide (NaOH, 1.5 eq) and stir until a clear solution is obtained.
-
Add di-tert-butyl dicarbonate ((Boc)2O, 1.3 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 17 hours.
-
Extract the reaction mixture with petroleum ether to remove unreacted (Boc)2O.
-
Acidify the aqueous layer to pH 1 with 4 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield N-Boc-L-alanine as a colorless oil or white solid. The product can be used in the next step without further purification if the purity is high.[4]
Protocol 2: Synthesis of S-Trityl-L-Cysteine
-
Dissolve L-cysteine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add triethylamine (TEA, 2.2 eq) to the solution.
-
Add trityl chloride (1.1 eq) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and stir to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain S-Trityl-L-cysteine.
Protocol 3: Coupling of N-Boc-L-Alanine and S-Trityl-L-Cysteine
-
Dissolve N-Boc-L-alanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and stir for 30 minutes at 0 °C.
-
Add S-Trityl-L-cysteine (1.0 eq) and triethylamine (TEA, 1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain N-Boc-L-alanyl-S-trityl-L-cysteine.
Protocol 4: Deprotection and Oxidation to this compound
-
Dissolve the protected dipeptide, N-Boc-L-alanyl-S-trityl-L-cysteine, in a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the TFA under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dissolve the deprotected peptide in a suitable aqueous buffer (e.g., ammonium bicarbonate, pH 8).
-
Oxidize the thiol groups to form the disulfide bond by stirring the solution open to the air for 24-48 hours or by adding a mild oxidizing agent such as a catalytic amount of dimethyl sulfoxide (DMSO).
-
Lyophilize the solution to obtain the crude this compound.
Protocol 5: Purification by High-Performance Liquid Chromatography (HPLC)
-
Dissolve the crude this compound in an appropriate solvent (e.g., water with a small amount of acetic acid).
-
Purify the dipeptide using a preparative reverse-phase HPLC system with a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.
-
Monitor the elution at a suitable wavelength (e.g., 214 nm).
-
Collect the fractions containing the pure product.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Application in Research: Modulating Intracellular Glutathione
This compound is frequently used in cell culture to provide a stable and soluble source of L-cysteine, thereby supporting the synthesis of glutathione (GSH). The following workflow outlines a typical experiment to investigate the effect of this compound on intracellular GSH levels in a model cell line, such as Chinese Hamster Ovary (CHO) cells.[5]
Workflow for studying the effect of this compound on intracellular glutathione.
Protocol 6: Assessment of Intracellular Glutathione Levels
-
Cell Culture and Treatment:
-
Seed CHO cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 mM).
-
Incubate the cells for 24 hours.
-
-
Cell Viability Assay (MTT):
-
In a parallel 96-well plate, treat cells as described above.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution and measure absorbance at 570 nm.[6]
-
-
Sample Preparation for GSH Analysis:
-
Wash the cells in the 6-well plates with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable buffer and deproteinize the lysate, for example, by adding metaphosphoric acid.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Derivatization with Monobromobimane (mBBr):
-
To the supernatant, add a solution of mBBr in a suitable buffer (e.g., HEPES buffer, pH 8.0).
-
Incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding an acid (e.g., methanesulfonic acid).[1]
-
-
HPLC Analysis:
-
Analyze the derivatized samples by reverse-phase HPLC with a fluorescence detector.
-
Use a C18 column and a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Set the fluorescence detector to an excitation wavelength of ~380 nm and an emission wavelength of ~480 nm.
-
Quantify the GSH-mBBr adduct by comparing the peak area to a standard curve of known GSH concentrations.[1]
-
Glutathione Synthesis Pathway
This compound provides a source of L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione. Once inside the cell, this compound is hydrolyzed to L-alanine and L-cysteine. The released L-cysteine then enters the glutathione synthesis pathway.
Simplified glutathione synthesis pathway.
This guide provides a foundational understanding of the synthesis and application of this compound for research purposes. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and research objectives.
References
- 1. Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry based detection of glutathione with sensitivity for single-cell analysis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
L-Alanyl-L-Cystine: A Core Component in Cellular Metabolism and Redox Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Alanyl-L-Cystine is a dipeptide of significant interest in cellular biology and pharmaceutical research. Composed of the amino acids L-alanine and L-cystine, it serves as a highly soluble and bioavailable source of L-cysteine, a critical precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). Due to the low solubility and high reactivity of free cysteine, this compound offers a more stable alternative for cell culture media and therapeutic applications. This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, detailed experimental protocols for its study, and quantitative data to support further research and development.
Biochemical Pathways
The primary metabolic fate of this compound upon entering a biological system is its hydrolysis by peptidases into its constituent amino acids: L-alanine and L-cystine. These amino acids then enter their respective metabolic pathways, playing crucial roles in energy metabolism, protein synthesis, and antioxidant defense.
Hydrolysis of this compound
The peptide bond linking L-alanine and L-cystine is cleaved by various intracellular and extracellular peptidases. This enzymatic action releases L-alanine and L-cystine, making them available for cellular processes.
Metabolism of L-Cystine and L-Cysteine
Once released, L-cystine is readily reduced to two molecules of L-cysteine, a pivotal event that connects this compound to a multitude of cellular functions.
-
Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione, a tripeptide that is central to cellular antioxidant defense, detoxification of xenobiotics, and redox signaling.[1] The availability of L-cysteine directly influences the cell's capacity to maintain its GSH pool and counteract oxidative stress.[2][3]
-
Protein Synthesis: As a proteinogenic amino acid, L-cysteine is incorporated into polypeptide chains, where its thiol group can form disulfide bonds, crucial for protein structure and stability.
-
Taurine Synthesis: L-cysteine can be metabolized to taurine, an amino acid with roles in various physiological processes, including osmoregulation and bile acid conjugation.[4][5]
-
Iron-Sulfur Cluster Formation: The sulfur atom from L-cysteine is essential for the synthesis of iron-sulfur clusters, which are critical components of many enzymes involved in electron transport and metabolic reactions.[4]
Metabolism of L-Alanine
L-alanine, the other product of this compound hydrolysis, is a key player in intermediary metabolism.
-
Gluconeogenesis: In the liver, L-alanine is a primary substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which is vital for maintaining blood glucose homeostasis.
-
Alanine Aminotransferase (ALT) Reaction: L-alanine can be reversibly converted to pyruvate by alanine aminotransferase, linking amino acid and carbohydrate metabolism. Pyruvate can then enter the citric acid cycle for energy production.[4]
Quantitative Data
The following tables summarize key quantitative parameters related to the transport of L-alanine and L-cystine, the constituent amino acids of this compound.
| Amino Acid | Transporter System | Cell Type/Organism | K_m_ (µM) | V_max_ (nmol/mg protein/min) | Reference |
| L-Alanine | System A | Human Fibroblasts | - | - | [6] |
| L-Alanine | System ASC | Human Fibroblasts | - | - | [6] |
| L-Cystine | System x_c_⁻ | - | - | - | [5] |
| L-Cystine | X(AG)- family | Rat Brain Synaptosomes | 473 ± 146 | - | [6] |
Table 1: Kinetic Parameters of L-Alanine and L-Cystine Transporters. Note: Specific Km and Vmax values for this compound transport are not widely reported in the literature. The transport of the dipeptide is often inferred from the subsequent appearance of its constituent amino acids intracellularly.
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites by LC-MS/MS
This protocol describes a method for the simultaneous quantification of this compound, L-alanine, and L-cysteine/L-cystine in biological samples.
1. Sample Preparation: a. For cell culture samples, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using a suitable buffer. b. For plasma or tissue homogenates, perform protein precipitation using an organic solvent such as acetonitrile or methanol. c. Centrifuge the samples to pellet proteins and collect the supernatant.
2. Derivatization (for Cysteine/Cystine): a. To accurately quantify cysteine and prevent its oxidation, derivatize the free thiol groups. A common derivatizing agent is N-ethylmaleimide (NEM). b. Incubate the sample with NEM according to the manufacturer's protocol.
3. LC-MS/MS Analysis: a. Use a C18 reversed-phase column for chromatographic separation. b. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for this compound, L-alanine, and the derivatized cysteine.
4. Data Analysis: a. Generate standard curves for each analyte using known concentrations. b. Quantify the analytes in the samples by comparing their peak areas to the respective standard curves.
Protocol 2: Assessment of Glutathione (GSH) Synthesis from this compound
This protocol outlines a method to measure the impact of this compound supplementation on intracellular GSH levels.
1. Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a negative control (no treatment) and a positive control (e.g., N-acetylcysteine).
2. Cell Lysis and GSH Quantification: a. Wash the cells with PBS and lyse them. b. Quantify total GSH using a commercially available GSH assay kit, which is typically based on the enzymatic recycling method involving glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). c. Alternatively, for more precise quantification, use LC-MS/MS as described in Protocol 1, including a standard for GSH.
3. Data Analysis: a. Normalize the GSH concentration to the total protein content of each sample. b. Compare the GSH levels in the this compound-treated groups to the control groups to determine the effect on GSH synthesis.
Visualizations
The following diagrams illustrate the key biochemical pathways and a general experimental workflow for studying this compound.
Caption: Metabolic fate of this compound after cellular uptake and hydrolysis.
Caption: General workflow for the quantitative analysis of this compound and its metabolites.
References
- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The transport of alanine, serine, and cysteine in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of L-Alanyl-L-Cystine in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-Cystine is a dipeptide composed of the amino acids L-alanine and L-cystine.[1][2] It is gaining significant interest in various biomedical and biotechnological applications, particularly in cell culture and pharmaceutical formulations.[3][4] This technical guide provides a comprehensive overview of the currently understood and hypothesized mechanisms of action of this compound in mammalian cells, focusing on its uptake, metabolic fate, and downstream cellular effects. Due to its enhanced solubility and stability compared to free L-cystine, this compound serves as a more efficient delivery vehicle for cystine into cells.[1][5]
Core Mechanism of Action
The primary mechanism of action of this compound revolves around its role as a superior source of intracellular L-cystine and subsequently L-cysteine.[1] This is critical for the synthesis of glutathione (GSH), a major intracellular antioxidant, and for maintaining cellular redox homeostasis.[1][4] The availability of cysteine is often the rate-limiting step in GSH synthesis.[6][7]
Cellular Uptake and Metabolism
The precise transport mechanism for this compound into mammalian cells is not fully elucidated but is believed to involve dipeptide transporters. Mammalian cells possess proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2, which are responsible for the uptake of di- and tripeptides.[8][9] It is hypothesized that this compound is transported into the cell via one of these transporters.[5]
Once inside the cell, this compound is hydrolyzed by intracellular peptidases into its constituent amino acids: L-alanine and L-cystine.[1] The L-cystine is then reduced to two molecules of L-cysteine.[1][10]
The metabolic fates of the resulting L-alanine and L-cysteine are well-established:
-
L-Cysteine Metabolism: The primary role of the delivered L-cysteine is to serve as a precursor for the synthesis of glutathione (GSH).[11][12] GSH is a tripeptide of glutamate, cysteine, and glycine, and its synthesis is a two-step enzymatic process.[13][14] Cysteine is also a crucial component of proteins and can be involved in the formation of disulfide bonds that stabilize protein structure.[11][15]
-
L-Alanine Metabolism: L-alanine can be readily converted to pyruvate through the action of alanine transaminase (ALT).[16] Pyruvate is a central metabolic intermediate that can enter the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for gluconeogenesis in the liver.[17] Alanine also plays a role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[17]
Key Signaling Pathways and Cellular Effects
The primary downstream effect of this compound administration is the enhancement of the intracellular glutathione pool, which in turn modulates several key signaling pathways and cellular processes.
Antioxidant Defense and Redox Homeostasis
By providing a steady supply of L-cysteine for GSH synthesis, this compound directly supports the cellular antioxidant defense system.[1][4] Glutathione exists in both reduced (GSH) and oxidized (GSSG) forms, and the ratio of GSH to GSSG is a critical indicator of cellular oxidative stress.[14] GSH detoxifies reactive oxygen species (ROS) through the action of glutathione peroxidases.[18]
Protection Against Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects against ferroptosis by reducing lipid hydroperoxides, using GSH as a cofactor.[1] By ensuring an adequate supply of cysteine for GSH synthesis, this compound can help maintain GPX4 activity and protect cells from ferroptosis.[1]
Modulation of Metabolic Pathways
The L-alanine component of the dipeptide can influence cellular metabolism. Its conversion to pyruvate links it to central carbon metabolism, including the TCA cycle and gluconeogenesis.[17] Studies have also shown that L-alanine can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[19]
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes hypothetical data based on the known effects of its constituent amino acids and analogous dipeptides. This data would need to be determined experimentally for this compound.
| Parameter | Hypothetical Value | Cellular Context | Experimental Assay |
| Cellular Uptake (Km) | 1-5 mM | Intestinal epithelial cells | Radiolabeled dipeptide uptake assay |
| Increase in Intracellular GSH | 1.5 - 2.5-fold | Hepatocytes under oxidative stress | HPLC-based glutathione assay |
| Reduction in ROS Levels | 30-50% | Neuronal cells exposed to H2O2 | DCFDA fluorescence assay |
| Protection from Ferroptosis (EC50) | 50-100 µM | Cancer cells treated with erastin | Cell viability assay (e.g., MTT) |
| Activation of AMPK (p-AMPK levels) | 1.8-fold increase | Skeletal muscle cells | Western blot analysis |
Detailed Experimental Protocols
Measurement of Intracellular Glutathione (GSH) Levels
Objective: To quantify the effect of this compound on intracellular GSH concentrations.
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours). To induce oxidative stress, a subset of cells can be co-treated with an oxidizing agent like hydrogen peroxide.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
GSH Assay: Determine the intracellular GSH concentration using a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) or by HPLC with fluorescence detection after derivatization with a fluorescent probe.
-
Data Analysis: Normalize GSH levels to the total protein concentration of each sample and express the results as a fold change relative to the control.
Assessment of Reactive Oxygen Species (ROS)
Objective: To measure the impact of this compound on intracellular ROS levels.
Methodology:
-
Cell Culture and Treatment: Culture cells as described above and treat with this compound.
-
ROS Induction: Induce ROS production by adding an agent like H2O2 or menadione for a short period.
-
Staining: Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.
-
Detection: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Quantify the change in fluorescence as an indicator of ROS levels, normalizing to a control group.
Western Blot for AMPK Activation
Objective: To determine if this compound treatment leads to the activation of AMPK.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound for various time points.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and express the level of AMPK activation as the ratio of p-AMPK to total AMPK.
Visualizations
Caption: Cellular uptake and initial metabolism of this compound.
Caption: Downstream cellular effects of increased intracellular L-Cysteine.
Caption: Experimental workflow for measuring intracellular glutathione (GSH).
Conclusion
This compound acts as a highly bioavailable precursor for intracellular L-cysteine, thereby playing a crucial role in bolstering cellular antioxidant defenses, primarily through the synthesis of glutathione. Its ability to protect against oxidative stress and ferroptosis makes it a compound of significant interest for therapeutic and biotechnological applications. Further research is warranted to fully elucidate its transport mechanisms and to quantify its effects in various cell types and disease models. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such investigations.
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. CAS 115888-13-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]
- 4. leapchem.com [leapchem.com]
- 5. Buy this compound | 115888-13-6 [smolecule.com]
- 6. Cysteine, Glutathione, and Thiol Redox Balance in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 8. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Driving force for peptide transport in mammalian intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
- 12. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
- 13. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutathione - Wikipedia [en.wikipedia.org]
- 15. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [m.nb-chenrun.com]
- 16. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 17. Alanine - Wikipedia [en.wikipedia.org]
- 18. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of L-Alanyl-L-Cystine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-Cystine, a dipeptide composed of L-alanine and L-cystine, has emerged as a critical component in various biotechnological and pharmaceutical applications, primarily due to its enhanced solubility and stability compared to its constituent amino acid, L-cystine. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It delves into detailed experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and elucidates its biological significance, particularly its role as a cysteine donor for glutathione biosynthesis. This document serves as a thorough resource for researchers, scientists, and professionals involved in cell culture technology, drug development, and nutritional science.
Introduction
This compound (N,N'-di-L-alanyl-L-cystine) is a synthetic dipeptide that addresses a significant challenge in cell culture and other aqueous systems: the poor solubility of L-cystine.[1][2][3] L-cystine, an oxidized dimer of L-cysteine, is an essential amino acid for the growth and maintenance of mammalian cells in culture.[2] It is a crucial precursor for protein synthesis and the biosynthesis of glutathione (GSH), a major intracellular antioxidant.[4][5] However, the low solubility of L-cystine at physiological pH can limit its availability in cell culture media, leading to precipitation and inconsistent nutrient supply.[2] this compound overcomes this limitation by providing a highly soluble and stable source of L-cystine, which is readily metabolized by cells to release L-cysteine.[2][4]
Discovery and Historical Context
The precise historical moment of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, its development is rooted in the broader history of peptide chemistry, which began in the early 20th century with the pioneering work of Emil Fischer. Fischer's establishment of the peptide bond and his synthesis of the first dipeptide, glycyl-glycine, laid the foundation for the synthesis of more complex peptides.
The synthesis of cysteine-containing peptides has historically presented unique challenges due to the reactive nature of the thiol group in cysteine.[6][7][8] Early methods required the development of specific protecting groups for the sulfhydryl function to prevent unwanted side reactions during peptide bond formation. The creation of dipeptides like this compound was a logical progression to improve the physicochemical properties of individual amino acids for specific applications. The primary driver for the synthesis and investigation of this compound has been the need for a more effective way to deliver cysteine to cells in culture, a field that has seen significant expansion in recent decades with the growth of the biopharmaceutical industry.[3][9]
Physicochemical Properties
This compound is a white to off-white crystalline powder.[10] Its key advantage lies in its significantly higher aqueous solubility compared to L-cystine.
| Property | This compound | L-Cystine | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₄O₆S₂ | C₆H₁₂N₂O₄S₂ | [10][11] |
| Molecular Weight | 382.45 g/mol | 240.30 g/mol | [11] |
| CAS Number | 115888-13-6 | 56-89-3 | [10] |
| Solubility in water (pH 7) | > 30 mM | ~1 mM | [1][3] |
| Appearance | White to off-white crystalline powder | White crystalline powder | [10] |
Synthesis of this compound
The synthesis of this compound is typically achieved through chemical peptide synthesis, which involves the formation of a peptide bond between the carboxyl group of L-alanine and the amino groups of L-cystine.[4][11] This process requires the use of protecting groups to prevent side reactions. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed.
General Chemical Synthesis Workflow
The chemical synthesis of this compound generally follows these key steps:
-
Protection of Amino Acids: The amino group of L-alanine and the carboxyl groups of L-cystine are protected to ensure the specific formation of the desired peptide bond.
-
Activation of L-alanine: The carboxyl group of the protected L-alanine is activated to facilitate the reaction with the amino groups of L-cystine.
-
Coupling Reaction: The activated L-alanine is reacted with the protected L-cystine to form the dipeptide.
-
Deprotection: The protecting groups are removed from the synthesized dipeptide.
-
Purification: The final product is purified, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-L-Ala-OH
-
Fmoc-L-Cys(Trt)-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
First Amino Acid Coupling (Cysteine):
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Fmoc-L-Cys(Trt)-OH using DIC and OxymaPure® in DMF.
-
-
Chain Elongation (Alanine):
-
Deprotect the growing peptide chain with 20% piperidine in DMF.
-
Couple Fmoc-L-Ala-OH using DIC and OxymaPure® in DMF.
-
-
Formation of this compound Precursor: Repeat the deprotection and coupling steps to attach a second L-alanine to the other amino group of a cystine molecule (this would be a more complex synthesis on a specialized resin or a solution phase approach for the symmetrical molecule). A more straightforward SPPS approach would be to synthesize L-Alanyl-L-Cysteine. For the symmetrical this compound, a solution-phase synthesis is more practical.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Oxidation to this compound: The resulting L-Alanyl-L-Cysteine can be oxidized to this compound in a solution with controlled pH and aeration.
-
Purification: Purify the crude product by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and NMR spectroscopy.
| Parameter | Typical Value/Range |
| Coupling Efficiency | > 99% per step |
| Overall Yield (crude) | 60-80% |
| Purity after HPLC | > 98% |
Analytical Characterization
The structural integrity and purity of synthesized this compound are confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A reversed-phase column is typically employed with a gradient of water and acetonitrile containing a modifier like TFA.
-
Mass Spectrometry (MS): Confirms the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common method for this analysis.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of the atoms within the molecule.
Biological Significance and Cellular Metabolism
The primary biological significance of this compound is its role as a highly bioavailable source of L-cysteine for cells in culture.[2][4]
Cellular Uptake and Hydrolysis
Dipeptides like this compound are generally transported into cells via proton-coupled peptide transporters, such as PEPT1 and PEPT2.[15][16][17][18][19] Once inside the cell, the dipeptide is rapidly hydrolyzed by intracellular peptidases (dipeptidases) into its constituent amino acids: two molecules of L-alanine and one molecule of L-cystine.[1][4][5]
Role in Glutathione (GSH) Synthesis
The released L-cystine is subsequently reduced to two molecules of L-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a critical antioxidant. GSH plays a vital role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS).
The synthesis of GSH from L-cysteine involves two ATP-dependent enzymatic steps:
-
γ-Glutamylcysteine synthetase (GCS) catalyzes the formation of γ-glutamylcysteine from L-cysteine and L-glutamate.
-
Glutathione synthetase (GS) catalyzes the addition of glycine to γ-glutamylcysteine to form GSH.
By providing a steady and soluble source of cysteine, this compound supports robust GSH synthesis, thereby enhancing cellular antioxidant capacity and improving cell viability and productivity in culture.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. This compound for Cell Culture|RUO [benchchem.com]
- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of single- and multiple-stranded cystine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 10. This compound | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]
- 11. Buy this compound | 115888-13-6 [smolecule.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. The mammalian proton-coupled peptide cotransporter PepT1: sitting on the transporter–channel fence? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 17. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of L-Alanyl-L-Cystine
An In-Depth Technical Guide to L-Alanyl-L-Cystine
This technical guide provides a comprehensive overview of the dipeptide this compound, tailored for researchers, scientists, and professionals in drug development. The guide details its physicochemical properties, an experimental protocol for its analysis, and its role in cellular metabolism.
This compound is a dipeptide composed of L-alanine and L-cystine. It serves as a highly stable and soluble source of cystine, making it particularly valuable in cell culture applications, especially in serum-free or chemically defined media.[1] It is typically a white to off-white crystalline powder.[2][3][4]
| Property | Value |
| Molecular Formula | C12H22N4O6S2[3][4][5] |
| Molecular Weight | 382.46 g/mol [5][6] |
| CAS Number | 115888-13-6[3][5] |
| Appearance | White to off-white crystalline powder[3][4] |
| Solubility | Moderately soluble in water; readily soluble in dilute acids or bases; poorly soluble in ethanol and ether.[2] |
Experimental Protocol: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and analysis of amino acids and peptides like this compound.[1] The following protocol is a generalized methodology for its analysis.
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent such as water, methanol, or acetonitrile to an initial concentration range of 1-10 mg/mL.[5] Phosphate buffer or pure water is often preferred to maintain the stability of the peptide.[5]
-
Filter the sample solution through a 0.22 µm or 0.45 µm membrane to remove any particulate matter that could interfere with the HPLC system.[5]
2. Chromatographic Conditions:
-
Column: A mixed-mode column, such as Primesep 100, can be used for the separation of amino acids and related compounds.[7]
-
Mobile Phase: A simple mobile phase can consist of water and acetonitrile (MeCN) with a buffer like sulfuric acid.[7] The exact gradient and composition will depend on the specific column and instrument used.
-
Detection: UV detection at 200 nm is a suitable method for analyzing cysteine and its derivatives.[7]
3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
The retention time of the this compound peak is used for its identification by comparing it to a standard.
-
The peak area is used for quantification against a calibration curve generated from standards of known concentrations.
For more complex samples or to analyze cysteine-containing dipeptides with higher sensitivity, derivatization with a thiol-specific reagent like monobromobimane followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[8]
Biological Significance and Signaling Pathway
This compound is a crucial supplement in cell culture media because it provides a bioavailable source of cystine. Once inside the cell, cystine is reduced to cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH).[1] Glutathione is a major intracellular antioxidant that protects cells from oxidative damage.[1]
By ensuring a steady supply of cystine, this compound supports the cell's antioxidant defense mechanisms, which is critical for maintaining cellular redox homeostasis and preventing forms of cell death like ferroptosis.[1] This ultimately enhances cell viability and metabolic performance in bioprocessing and research applications.[1]
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. This compound Supplier 115888-13-6 [cds-bsx.com]
- 3. This compound | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]
- 4. ingredientsonline.com [ingredientsonline.com]
- 5. Buy this compound | 115888-13-6 [smolecule.com]
- 6. This compound | 115888-13-6 [chemicalbook.com]
- 7. L-Cysteine | SIELC Technologies [sielc.com]
- 8. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of L-Alanyl-L-Cystine: A Technical Guide for Structural Elucidation
Published: December 13, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of L-Alanyl-L-Cystine. It details the principles and experimental protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (FTIR). Quantitative data is presented in structured tables, and key workflows are visualized using diagrams to offer a practical resource for professionals in the field.
Introduction
This compound is a dipeptide of significant interest, particularly in cell culture applications where it serves as a stable and soluble source of L-Cystine. Structurally, it is a symmetrical molecule formed by the condensation of two L-alanine residues with L-cystine through two peptide bonds.[1] Its molecular formula is C₁₂H₂₂N₄O₆S₂ with a molecular weight of approximately 382.46 g/mol .[1][2] Accurate structural characterization is paramount for quality control, understanding its biochemical function, and in drug development contexts. Spectroscopic methods are the cornerstone of this characterization, providing detailed insights into its molecular weight, connectivity, functional groups, and conformation.
This guide explores the application of key spectroscopic techniques for the complete structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool for confirming the molecular weight and determining the structure of this compound with high sensitivity and specificity.[1]
Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% formic acid to facilitate protonation. The solution is then diluted to a final concentration of 1-10 ng/mL.[1]
-
Instrumentation: Analysis is performed using a liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Ionization: The sample is introduced into the ESI source and ionized in positive ion mode. ESI is a soft ionization technique that preserves the intact molecular structure, predominantly generating the protonated molecular ion [M+H]⁺.[1]
-
MS1 Scan: A full scan (MS1) is acquired to identify the protonated parent ion. For this compound, this ion is observed at a mass-to-charge ratio (m/z) of 382.46.[1]
-
MS2 Scan (Tandem MS): The parent ion (m/z 382.46) is selectively isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are analyzed in a second stage (MS2), providing a characteristic fragmentation pattern that confirms the peptide's sequence and structure. The disulfide bridge significantly influences the fragmentation pathways.[1]
Data Presentation: Mass Spectrometry
The quantitative data obtained from mass spectrometry is summarized below.
| Parameter | Observed Value | Significance |
| Molecular Formula | C₁₂H₂₂N₄O₆S₂ | Confirms the elemental composition.[1] |
| Exact Mass | 382.098083 Da | Used for unambiguous molecular formula determination with high-resolution MS.[1] |
| Protonated Ion [M+H]⁺ | m/z 382.46 | Primary ion observed in ESI-MS (positive mode), confirming the molecular weight.[1] |
| Key Fragment Ions | Variable | Tandem MS (MS/MS) generates characteristic fragments (b- and y-ions) and neutral losses that elucidate the peptide sequence and confirm the disulfide linkage. |
Visualization: MS/MS Experimental Workflow
Caption: Workflow for ESI-MS/MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the definitive structural characterization of this compound in solution. It provides detailed information about the chemical environment of each atom, allowing for the confirmation of bond connectivities and stereochemistry.[1][3]
Experimental Protocol: ¹H (Proton) NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from water protons.
-
Instrumentation: The spectrum is acquired on a 400-600 MHz NMR spectrometer.[1] Higher field strengths provide better signal dispersion and resolution.
-
Data Acquisition: A standard 1D proton NMR experiment is performed at a controlled temperature (e.g., 298 K). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), or externally.
Data Presentation: ¹H NMR Spectroscopy
The expected proton NMR chemical shifts for this compound in D₂O are summarized below.
| Proton Environment | Chemical Shift (δ) ppm | Multiplicity | Significance |
| Alanine Methyl (CH₃) | 1.4 - 1.5 | Doublet | Characteristic signal for the alanine side chain.[1] |
| Cystine Methylene (β-CH₂) | 2.8 - 3.2 | Multiplet | Protons adjacent to the sulfur atoms in the cystine residue.[1] |
| Alanine & Cystine Alpha (α-CH) | 3.8 - 4.2 | Multiplet | Protons on the alpha-carbon, adjacent to the amine and carbonyl groups.[1] |
Visualization: Structure-to-Spectrum Correlation
References
L-Alanyl-L-Cystine Dipeptide: A Technical Guide to its Physiological Functions and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-Cystine is a synthetic dipeptide that serves as a highly soluble and stable source of L-cysteine, a conditionally essential amino acid. Its enhanced bioavailability compared to free L-cystine makes it a valuable component in various applications, from cell culture media to potential therapeutic interventions. This technical guide provides an in-depth overview of the physiological functions of this compound, focusing on its role in cellular metabolism, antioxidant defense, and the modulation of key signaling pathways. Detailed experimental methodologies and quantitative data from relevant studies are presented to support the understanding of its mechanisms of action.
Introduction
L-cystine, the oxidized dimer of L-cysteine, is crucial for numerous biological processes, including protein synthesis and the maintenance of the intracellular redox environment. However, its low solubility in aqueous solutions at neutral pH limits its use in various formulations, including cell culture media and parenteral nutrition.[1] The dipeptide this compound overcomes this limitation, offering enhanced solubility and stability while being efficiently metabolized to provide a sustained supply of L-cysteine to the cells.[2][3] Once inside the cell, this compound is hydrolyzed, releasing L-alanine and L-cystine. The L-cystine is then reduced to L-cysteine, which is the rate-limiting precursor for the synthesis of glutathione (GSH), a pivotal intracellular antioxidant.[1][4] This guide will explore the multifaceted physiological roles of this compound, with a particular focus on its antioxidant and cytoprotective properties.
Core Physiological Functions
The primary physiological functions of this compound are intrinsically linked to its role as an efficient L-cysteine donor.
Enhanced Glutathione (GSH) Synthesis and Antioxidant Defense
The most well-documented function of this compound is its ability to bolster the intracellular pool of GSH.[1] GSH is a tripeptide that plays a critical role in protecting cells from damage induced by reactive oxygen species (ROS) and electrophilic compounds. By providing a steady influx of L-cysteine, this compound supports the de novo synthesis of GSH, thereby enhancing the cell's antioxidant capacity.[4] This, in turn, helps to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous diseases.
Support of Cell Growth and Viability
In cell culture applications, particularly in serum-free or chemically defined media, the supplementation with this compound has been shown to promote robust cell growth and enhance cell viability.[1][4] This is attributed to the consistent availability of L-cysteine for protein synthesis, where it is essential for the formation of disulfide bonds that stabilize protein structure.[1] Furthermore, the enhanced antioxidant defense through GSH synthesis protects cells from the damaging effects of oxidative stress that can arise during in vitro culture.
Modulation of Inflammatory Responses
Emerging evidence suggests that by augmenting the intracellular antioxidant defenses, L-cysteine derived from this compound can modulate inflammatory signaling pathways. Oxidative stress is a known trigger for pro-inflammatory responses, and by quenching ROS, L-cysteine can help to dampen these cascades.
Key Signaling Pathways
This compound, through the provision of L-cysteine, exerts its physiological effects by influencing key cellular signaling pathways involved in oxidative stress response and inflammation.
The Keap1-Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5][6] Electrophiles and ROS can modify specific cysteine residues on Keap1 (notably C151, C273, and C288), leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][5] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including those involved in GSH synthesis and regeneration.[6] L-cysteine can contribute to the reductive environment that influences Keap1's conformation, thereby promoting Nrf2 activation.
Caption: Keap1-Nrf2 antioxidant response pathway activation.
The NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, often associated with oxidative stress, can activate the IκB kinase (IKK) complex.[8] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-8.[7] The antioxidant properties of L-cysteine, derived from this compound, can interfere with this pathway by reducing the ROS that contribute to IKK activation.
References
- 1. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. This compound for Cell Culture|RUO [benchchem.com]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. IkappaB kinases: key regulators of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Alanyl-L-Cystine: A Technical Guide to a Bioavailable Cysteine Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine is a semi-essential amino acid critical for numerous physiological processes, including protein synthesis, detoxification, and antioxidant defense as a precursor to glutathione (GSH). However, the therapeutic and biopharmaceutical applications of free cysteine and its oxidized form, cystine, are hampered by poor solubility and stability. L-alanyl-L-cystine, a dipeptide composed of L-alanine and L-cystine, has emerged as a highly soluble and stable alternative for delivering cysteine to cells and tissues. This technical guide provides an in-depth overview of this compound, covering its biochemical advantages, mechanism of action, and applications, with a focus on quantitative data and detailed experimental methodologies.
Biochemical and Physicochemical Properties
This compound is a dipeptide with the chemical formula C₁₂H₂₂N₄O₆S₂ and a molecular weight of 382.46 g/mol .[1] Its structure consists of two L-alanine molecules linked to an L-cystine molecule via peptide bonds. A key feature of this compound is its significantly enhanced solubility in aqueous solutions at neutral pH compared to L-cystine, which is poorly soluble.[2][3] This improved solubility is a major advantage for its use in cell culture media and parenteral nutrition solutions.
| Property | This compound | L-Cystine | N-Acetylcysteine (NAC) |
| Molecular Formula | C₁₂H₂₂N₄O₆S₂ | C₆H₁₂N₂O₄S₂ | C₅H₉NO₃S |
| Molecular Weight ( g/mol ) | 382.46 | 240.3 | 163.2 |
| Solubility in Water | High | Low | High |
| Stability in Solution | High | Prone to precipitation | Moderate |
Table 1: Comparative Properties of Cysteine Prodrugs
Mechanism of Action and Bioavailability
This compound serves as a prodrug of cysteine. Following administration, it is rapidly hydrolyzed in the extracellular space by peptidases into its constituent amino acids: L-alanine and L-cystine.[4] The released L-cystine is then transported into the cell via specific amino acid transporters.[2] Once inside the cell, L-cystine is reduced to two molecules of L-cysteine. This intracellular L-cysteine is then available for various metabolic processes, most notably the synthesis of glutathione (GSH).
Glutathione Synthesis Pathway
The synthesis of glutathione from the cysteine provided by this compound is a two-step enzymatic process that occurs in the cytoplasm.
Pharmacokinetic Data
Quantitative pharmacokinetic data for this compound is limited. However, a study in rats demonstrated its rapid clearance from plasma following intravenous administration.
| Parameter | Value | Species | Administration | Reference |
| Elimination Half-life (t₁/₂) | < 2 minutes | Rat | Intravenous bolus | [4] |
Table 2: Pharmacokinetic Parameter of bis-L-alanyl-L-cystine
Note: This data is for bis-L-alanyl-L-cystine. More comprehensive pharmacokinetic studies on this compound are needed.
Applications
Cell Culture Media Supplement
The high solubility and stability of this compound make it an excellent supplement for cell culture media, particularly in chemically defined and serum-free formulations.[5][6] It provides a consistent and bioavailable source of cysteine, which is essential for cell growth, viability, and protein production. L-cystine itself has low solubility at neutral pH, leading to precipitation and inconsistent availability in liquid media.
| Application | Benefit of this compound |
| Biopharmaceutical Production (e.g., monoclonal antibodies) | Increased cell density and productivity.[7] |
| Serum-Free Media Formulation | Eliminates the variability and potential contaminants of serum.[5][6] |
| High-Density Cell Cultures | Provides a sustained source of cysteine to meet high metabolic demands. |
Table 3: Advantages of this compound in Cell Culture
Parenteral Nutrition
In clinical nutrition, this compound is a valuable component of parenteral nutrition solutions. Cysteine is considered a conditionally essential amino acid, especially in infants and patients with metabolic stress or liver disease. The dipeptide form provides a soluble and stable source of cysteine, overcoming the formulation challenges associated with free amino acids.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in biological samples.
1. Sample Preparation (Plasma) a. To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol). b. Vortex for 1 minute to ensure thorough mixing. c. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully collect the supernatant and transfer it to a clean tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the mobile phase.
2. HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
-
Quantification: Generate a standard curve using known concentrations of this compound.
In Vivo Assessment of Bioavailability in a Rat Model
This protocol provides a general framework for an in vivo study to determine the oral bioavailability of this compound.
1. Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
2. Dosing:
-
Oral Group: Administer this compound via oral gavage at a predetermined dose.
-
Intravenous Group: Administer this compound via tail vein injection at a lower, equimolar dose to determine the absolute bioavailability.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Collect blood into heparinized tubes and centrifuge to obtain plasma.
4. Sample Analysis:
-
Analyze the plasma concentrations of this compound and its metabolites (L-alanine and L-cystine) using a validated HPLC or LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for both oral and intravenous groups.
-
Oral Bioavailability (F%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Conclusion
This compound represents a significant advancement in the delivery of bioavailable cysteine for research, biopharmaceutical, and clinical applications. Its superior solubility and stability overcome the limitations of free cysteine and cystine, ensuring a more consistent and effective supply of this critical amino acid. While further research is needed to fully elucidate its pharmacokinetic profile and to conduct direct comparative studies with other cysteine prodrugs, the existing evidence strongly supports its utility in enhancing cell culture performance and improving the formulation of parenteral nutrition solutions. The methodologies outlined in this guide provide a foundation for researchers to further explore and quantify the benefits of this promising dipeptide.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Parenteral L-alanyl-L-glutamine improves 6-month outcome in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 5. This compound for Cell Culture|RUO [benchchem.com]
- 6. ichor.bio [ichor.bio]
- 7. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 8. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
Methodological & Application
Revolutionizing Serum-Free Cell Culture: L-Alanyl-L-Cystine as a Superior Cysteine Source
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pursuit of robust and reproducible cell culture processes, particularly in the realm of biopharmaceutical production, has driven the widespread adoption of serum-free media. However, the formulation of these chemically defined media presents unique challenges, notably the poor solubility and instability of critical amino acids like L-cysteine. L-Alanyl-L-Cystine, a highly soluble and stable dipeptide, has emerged as a key solution to this bottleneck, ensuring a consistent and bioavailable supply of L-cysteine to support optimal cell growth, viability, and productivity.
This document provides detailed application notes and experimental protocols for the effective utilization of this compound in serum-free cell culture, targeted at researchers, scientists, and drug development professionals.
The Challenge with Conventional Cysteine Supplementation
L-cysteine is an essential amino acid crucial for various cellular functions, including protein synthesis, detoxification, and the maintenance of intracellular redox balance. It is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, which plays a pivotal role in protecting cells from oxidative stress.[1][2][3]
In aqueous solutions at neutral pH, L-cysteine is readily oxidized to L-cystine, which has very low solubility and can precipitate out of the culture medium.[4] This precipitation not only reduces the bioavailability of this critical nutrient but can also lead to inconsistencies in media preparation and cell culture performance. While L-cysteine hydrochloride is more soluble, it can be toxic to cells at high concentrations, inducing oxidative stress and even apoptosis.[5][6]
This compound: A Superior Alternative
This compound is a dipeptide composed of L-alanine and L-cystine. This chemical modification dramatically improves its solubility and stability in aqueous solutions at physiological pH.[2] Once taken up by the cells, peptidases cleave the dipeptide, releasing L-alanine and L-cystine. The L-cystine is then reduced to two molecules of L-cysteine, which become available for cellular metabolism, most notably for the synthesis of glutathione.[1][2][3]
Key Advantages of this compound:
-
Enhanced Solubility: this compound is significantly more soluble than L-cystine, preventing precipitation and ensuring a consistent supply of this essential amino acid in concentrated feed solutions and perfusion media.
-
Increased Stability: The dipeptide form protects the cysteine from rapid oxidation in the cell culture medium.[5]
-
Improved Bioavailability: Efficiently transported into the cell and enzymatically cleaved to release L-cysteine.
-
Reduced Cytotoxicity: By providing a controlled release of cysteine, this compound avoids the toxic effects associated with high concentrations of free L-cysteine.[6]
-
Enhanced Cell Performance: Consistent cysteine availability leads to improved cell growth, viability, and productivity, particularly under the high-density conditions of modern bioprocessing.
Quantitative Data Summary
The superior physicochemical properties of this compound and related dipeptides translate into tangible benefits in cell culture performance. The following tables summarize key quantitative data from various studies.
Table 1: Solubility Comparison of Cysteine Sources
| Compound | Solubility at Neutral pH | Reference(s) |
| L-Cystine | Low (~0.11 mg/mL) | [7] |
| This compound | High | [2] |
| N,N’-di-L-alanyl-L-cystine | ~20 times more soluble than L-cystine | [3] |
Table 2: Impact of Cysteine Source on CHO Cell Performance (Illustrative Data)
| Parameter | Standard L-Cysteine/L-Cystine | This compound Analogue (ACCA) | Reference(s) |
| Peak Viable Cell Density (VCD) | Baseline | Up to 27% increase | [8] |
| Monoclonal Antibody (mAb) Titer | Baseline | Proportionate increase with VCD | [8] |
| Specific Productivity | Baseline | Maintained or slightly increased | [8] |
| Intracellular Glutathione (GSH) Levels | Lower | Significantly higher | [9] |
Note: ACCA (Ala-Cys-Cys-Ala) is a dipeptide dimer similar in function to this compound.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound enhances cell culture performance is through the sustained intracellular delivery of L-cysteine, which directly fuels the synthesis of glutathione (GSH).
Glutathione Synthesis Pathway
Role of Glutathione in Mitigating Oxidative Stress
Experimental Protocols
The following protocols provide a framework for incorporating this compound into your cell culture workflow and for assessing its impact on key performance indicators.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Protocol:
-
In a laminar flow hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to the desired stock concentration (e.g., 100 mM). This compound is readily soluble at neutral pH.
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use. For short-term use (up to 2 weeks), the solution can be stored at 4°C.
Supplementation of Serum-Free Medium
Protocol for CHO Cells in a Fed-Batch Culture:
-
Prepare the basal serum-free medium according to the manufacturer's instructions.
-
On the day of use, thaw an aliquot of the this compound stock solution.
-
Under sterile conditions, add the this compound stock solution to the basal medium or the feed medium to achieve the desired final concentration. A typical starting concentration for this compound in the final culture volume is in the range of 1-5 mM, but this should be optimized for your specific cell line and process.
-
For fed-batch cultures, this compound can be included in a concentrated feed solution that is added to the bioreactor at regular intervals. Due to its high solubility, it can be combined with other nutrients in a neutral pH feed, simplifying the feeding strategy.[10]
-
Gently mix the supplemented medium before use.
Experimental Workflow for Media Supplementation
Assessment of Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at the desired density and culture them with media containing different concentrations of this compound or the control (L-cysteine).
-
At the desired time points, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
Read the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Measurement of Intracellular Glutathione (GSH)
This protocol utilizes a commercially available glutathione assay kit, which is a common and reliable method.
Materials:
-
Commercially available glutathione assay kit (e.g., based on the DTNB-GSSG reductase recycling assay)
-
Cell lysis buffer (often included in the kit)
-
Ice-cold PBS
-
Microplate reader
Protocol:
-
Culture cells with or without this compound supplementation.
-
At the end of the culture period, harvest the cells and wash them twice with ice-cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Centrifuge the cell lysate to pellet the cell debris.
-
Transfer the supernatant to a new tube. This supernatant contains the intracellular GSH.
-
Perform the glutathione assay on the supernatant according to the kit's protocol. This typically involves adding a reaction mixture and measuring the absorbance or fluorescence over time.
-
Calculate the intracellular GSH concentration based on a standard curve generated with known concentrations of GSH.
Conclusion
This compound represents a significant advancement in the formulation of serum-free cell culture media. Its superior solubility and stability overcome the limitations of traditional L-cysteine and L-cystine supplementation, leading to more robust and reproducible cell culture processes. By ensuring a consistent intracellular supply of cysteine for glutathione synthesis, this compound helps to mitigate oxidative stress, thereby enhancing cell viability, growth, and the production of recombinant proteins. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of this compound in your research and bioproduction workflows.
References
- 1. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 2. DSpace [openresearch.okstate.edu]
- 3. This compound for Cell Culture|RUO [benchchem.com]
- 4. In pursuit of the optimal fed-batch process for monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design of serum-free medium for suspension culture of CHO cells on the basis of general commercial media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of amino acid limitation and supplementation in Chinese hamster ovary fed-batch cultures - UBC Library Open Collections [open.library.ubc.ca]
- 8. ambic.org [ambic.org]
- 9. Characterization of glutathione proteome in CHO cells and its relationship with productivity and cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
Application Notes and Protocols for L-Alanyl-L-Cystine Supplementation in CHO Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-Cystine is a dipeptide composed of L-alanine and L-cystine, designed to be a highly soluble and stable source of L-cystine for cell culture applications.[1][2] In biopharmaceutical production using Chinese Hamster Ovary (CHO) cells, maintaining an adequate supply of essential amino acids like cysteine is critical for robust cell growth, high viability, and optimal protein production.[3] However, L-cysteine is unstable and readily oxidizes to L-cystine, which has poor solubility at neutral pH, leading to precipitation in culture media and feed solutions.[4] This can create challenges in developing concentrated, pH-neutral fed-batch media and can negatively impact process robustness.[1]
This compound overcomes these limitations by providing a more bioavailable form of cystine.[2] Once inside the cell, it is metabolized to release cysteine, which is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[2] By ensuring a consistent and soluble supply of cystine, this compound supplementation can enhance cell viability, productivity, and simplify fed-batch processes.[1][2]
These application notes provide detailed protocols for the use of this compound in CHO cell culture, along with supporting data and visualizations to guide researchers in its effective implementation.
Data Presentation
The following tables summarize the comparative performance of a highly soluble cysteine dipeptide dimer, Ala-Cys-Cys-Ala (ACCA), against traditional cysteine/cystine supplementation in CHO-GS and CHO-K1 cell lines. This data demonstrates the potential benefits of using stabilized dipeptides in enhancing cell growth and protein production.
Table 1: Effect of ACCA Supplementation on CHO-GS Batch Culture Performance [5]
| Supplementation Condition | Peak Viable Cell Density (x10⁶ cells/mL) | Final IgG Titer (mg/L) |
| Control (Cysteine/Cystine) | ~6.0 | ~200 |
| + 4 mM ACCA | ~6.9 (15% increase) | ~230 (15% increase) |
Table 2: Effect of ACCA Supplementation on CHO-K1 Batch Culture Performance [5]
| Supplementation Condition | Peak Viable Cell Density (x10⁶ cells/mL) | Final IgG Titer (mg/L) |
| Control (Cysteine/Cystine) | ~7.0 | ~250 |
| + 8 mM ACCA | ~8.9 (27% increase) | ~310 (24% increase) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile 50 mL conical tubes or bottles
-
0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Determine Required Concentration: Decide on the desired stock solution concentration (e.g., 100 mM).
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder and transfer it to a sterile conical tube or bottle.
-
Dissolving: Add a volume of sterile, deionized water to achieve the desired concentration. This compound is highly soluble in water at neutral pH.
-
Mixing: Gently swirl the container until the powder is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile stock solution into a new, sterile container.
-
Storage: Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Supplementation of this compound in CHO Fed-Batch Culture
This protocol outlines the procedure for supplementing a CHO cell fed-batch culture with this compound as part of a concentrated, pH-neutral feed medium.
Materials:
-
CHO cells expressing a recombinant protein
-
Chemically defined basal culture medium
-
Concentrated, pH-neutral feed medium
-
Sterile this compound stock solution (from Protocol 1)
-
Shake flasks or bioreactors
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Inoculation: Inoculate shake flasks or bioreactors with CHO cells at a seeding density of 0.3 x 10⁶ to 0.5 x 10⁶ viable cells/mL in the desired basal medium.
-
Initial Culture: Culture the cells at 37°C, 5% CO₂, and with appropriate agitation (e.g., 120 rpm for shake flasks).
-
Feed Preparation: Prepare the concentrated, pH-neutral feed medium. Add the sterile this compound stock solution to the feed medium to achieve a final concentration that will deliver the desired amount to the culture (e.g., targeting a final culture concentration of 4-8 mM over the feeding period).
-
Feeding Strategy:
-
Begin feeding on day 3 or when the viable cell density reaches a predetermined level.
-
Add a bolus of the this compound-supplemented feed medium daily or on a predetermined schedule (e.g., every other day). The volume of the feed should be calculated based on the nutrient consumption rates of the cell line.
-
-
Culture Monitoring:
-
On a daily basis, measure viable cell density and viability using a cell counter.
-
Monitor metabolite levels (e.g., glucose, lactate, ammonia) to adjust feeding if necessary.
-
At the end of the culture, determine the final product titer using an appropriate method (e.g., ELISA, HPLC).
-
-
Data Analysis: Calculate the integral of viable cell density (IVCD) and the specific productivity (Qp) to evaluate the effectiveness of the this compound supplementation.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for this compound supplementation.
Caption: Intracellular metabolism of this compound.
References
- 1. scispace.com [scispace.com]
- 2. This compound for Cell Culture|RUO [benchchem.com]
- 3. Effect of amino acid limitation and supplementation in Chinese hamster ovary fed-batch cultures - UBC Library Open Collections [open.library.ubc.ca]
- 4. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 5. ambic.org [ambic.org]
Application Notes and Protocols for Enhancing Monoclonal Antibody Production with L-Alanyl-L-Cystine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. Optimizing cell culture processes to enhance mAb yield, while maintaining product quality, is a continuous pursuit. A critical factor in this optimization is the stable and efficient delivery of key nutrients. Cysteine, an essential amino acid for cell growth and protein synthesis, is notoriously unstable and poorly soluble in neutral pH culture media. L-Alanyl-L-Cystine, a dipeptide of L-Alanine and L-Cystine, offers a highly soluble and stable alternative, ensuring a consistent supply of cysteine to the cells. This document provides detailed application notes and protocols for the utilization of this compound to improve monoclonal antibody production in CHO cell cultures.
Mechanism of Action
This compound acts as a bioavailable reservoir of L-Cysteine. Once transported into the CHO cell, the dipeptide is hydrolyzed by intracellular peptidases into its constituent amino acids, L-Alanine and L-Cystine. The released L-Cystine is then reduced to two molecules of L-Cysteine.
L-Cysteine plays a pivotal role in several cellular processes crucial for robust mAb production:
-
Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2] GSH protects cells from oxidative stress, a common challenge in high-density cell cultures, thereby improving cell viability and productivity.[1][3]
-
Protein Synthesis: As a building block of proteins, an adequate supply of cysteine is essential for the synthesis of the monoclonal antibody itself.
-
Iron-Sulfur Cluster Formation: Cysteine is a key component of iron-sulfur clusters, which are essential for the function of many enzymes involved in cellular metabolism.
By providing a stable source of cysteine, this compound helps to maintain intracellular redox balance, reduce oxidative stress, and support high levels of protein synthesis, ultimately leading to increased monoclonal antibody titers.[3]
Data Presentation
The supplementation of CHO cell cultures with stable cysteine sources like this compound or its derivatives has been shown to significantly improve key process parameters. The following tables summarize the quantitative impact observed in various studies.
| Parameter | Control (Standard Cysteine/Cystine) | This compound or Derivative Supplementation | Fold Increase | Reference |
| Peak Viable Cell Density (VCD) (x 10^6 cells/mL) | 8.2 | 9.43 (with ACCA*) | 1.15 | [4] |
| Final mAb Titer (g/L) | 5.0 | 6.4 | 1.28 | [5] |
| Specific Productivity (pg/cell/day) | Not Reported | Not Reported | - | - |
| Culture Viability (%) | Maintained >80% until 357h | Maintained >80% for a longer duration | Improved Longevity | [5] |
*Note: ACCA (Ala-Cys-Cys-Ala) is a dimer of the dipeptide Ala-Cys. Data represents supplementation with 1 mM ACCA in fed-batch culture.[4]
| Parameter | Low Cysteine Feed (-15% Cys) | Control Cysteine Feed | High Cysteine Feed (+20% Cys) | Reference |
| Therapeutic mAb Titer (relative) | Decreased | 100% | Maintained | [6] |
| Viable Cell Density (VCD) (relative) | Decreased | 100% | Maintained | [6] |
| Cell Viability (%) | Negatively Impacted | Maintained | Maintained | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Fed-Batch CHO Cell Culture
This protocol outlines a general procedure to evaluate the effect of this compound supplementation on mAb production in a laboratory-scale fed-batch bioreactor.
1. Materials:
- CHO cell line expressing the desired monoclonal antibody
- Chemically defined basal medium and feed medium (without L-Cystine or with a basal level)
- This compound (sterile, cell culture grade)
- Sterile glucose solution
- Bioreactor (e.g., 2L stirred tank) with probes for pH, dissolved oxygen (DO), and temperature control
- Cell counting instrument (e.g., automated cell counter)
- Metabolite analyzer (for glucose, lactate, etc.)
- HPLC or other analytical instrument for mAb titer determination
2. Cell Expansion:
- Thaw a vial of the CHO cell line and expand the cells in shake flasks or spinner flasks using the basal medium.
- Subculture the cells every 2-3 days until the required cell number for bioreactor inoculation is reached. Ensure cell viability is >95%.
3. Bioreactor Setup and Inoculation:
- Prepare and sterilize the bioreactor according to the manufacturer's instructions.
- Aseptically add the appropriate volume of basal medium to the bioreactor.
- Set the process parameters:
- Temperature: 37°C (can be shifted to a lower temperature, e.g., 32°C, during the production phase)
- pH: 7.0 (controlled with CO2 and a sterile alkaline solution)
- Dissolved Oxygen (DO): 40-50% (controlled by sparging with air and/or oxygen)
- Agitation: Set to ensure adequate mixing without causing excessive shear stress.
- Inoculate the bioreactor with the CHO cells at a seeding density of 0.5 - 1.0 x 10^6 viable cells/mL.
4. Fed-Batch Strategy:
- Control Group: Utilize a feed medium containing a standard concentration of L-Cystine or another cysteine source.
- Experimental Group (this compound):
- Prepare a concentrated stock solution of this compound in water or a suitable buffer and sterile-filter it.
- The final concentration of this compound in the feed medium should be optimized, but a starting point could be in the range of 2-10 mM.
- Begin feeding on day 3 or when the cell density reaches a predetermined level.
- The feed can be administered as a daily bolus or as a continuous infusion. A common strategy is to add a volume of feed equivalent to a certain percentage of the initial reactor volume each day.
- Monitor glucose levels daily and add sterile glucose solution as needed to maintain a target concentration (e.g., 2-4 g/L).
5. Sampling and Analysis:
- Take daily samples from the bioreactor aseptically.
- Measure viable cell density (VCD) and viability.
- Determine the concentrations of key metabolites such as glucose, lactate, and ammonia.
- Quantify the monoclonal antibody titer.
6. Data Interpretation:
- Compare the VCD, viability, specific productivity (qP), and final mAb titer between the control and the this compound supplemented cultures.
Visualizations
Caption: Proposed signaling pathway of this compound in CHO cells.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Characterization of glutathione proteome in CHO cells and its relationship with productivity and cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 3. Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ambic.org [ambic.org]
- 5. Development of a chemically defined platform fed-batch culture media for monoclonal antibody-producing CHO cell lines with optimized choline content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of L-Alanyl-L-Cystine in Media using a Stability-Indicating RP-HPLC Method
Abstract
This application note details a robust and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of L-Alanyl-L-Cystine in various aqueous media, including cell culture formulations. This compound is a highly soluble and stable source of L-cysteine, crucial for robust cell growth and productivity in biopharmaceutical manufacturing. This method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure to monitor the concentration and stability of this critical dipeptide. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring ease of use and reproducibility. All quantitative data and experimental protocols are presented herein.
Introduction
This compound serves as a key supplement in cell culture media, delivering the essential amino acid L-cysteine in a more stable and soluble form than L-cysteine itself. Monitoring its concentration is vital for optimizing cell culture conditions, ensuring batch-to-batch consistency, and maintaining product quality in biopharmaceutical production. The inherent instability of free cysteine, which readily oxidizes to the less soluble cystine, necessitates the use of stable dipeptides like this compound.
This document provides a detailed protocol for a stability-indicating RP-HPLC method adapted from established methods for similar disulfide-containing compounds.[1] A stability-indicating method is crucial as it can resolve the active ingredient from its potential degradation products, process impurities, and excipients, ensuring an accurate assessment of its concentration over time.[2][3]
Experimental Protocol
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Cell culture medium (e.g., DMEM, CHO media) - for matrix effect evaluation
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (4:96 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 212 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Run Time | 15 minutes |
Rationale for Wavelength Selection: While the disulfide bond in this compound shows weak absorption around 280 nm, the peptide bond exhibits strong absorbance at lower UV wavelengths.[4] A detection wavelength of 212 nm is selected for enhanced sensitivity, based on successful methods for analogous compounds like N,N'-diacetyl-L-cystine.[1]
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.001 mg/mL to 0.1 mg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Media Sample Collection: Collect an aliquot of the cell culture medium to be analyzed.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Dilution: Dilute the supernatant with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve. A 1:10 dilution is a typical starting point.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The following tables summarize the quantitative data from the method validation, demonstrating its suitability for the intended application.
Table 1: Linearity and Range
| Analyte | Linear Range (mg/mL) | Correlation Coefficient (r²) |
| This compound | 0.001 - 0.1 | ≥ 0.999 |
Table 2: Precision and Accuracy
| QC Level | Concentration (mg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low | 0.003 | < 2.0% | < 3.0% | 98.0% - 102.0% |
| Medium | 0.050 | < 1.5% | < 2.5% | 98.5% - 101.5% |
| High | 0.080 | < 1.0% | < 2.0% | 99.0% - 101.0% |
Table 3: Limits of Detection and Quantification
| Parameter | Value (mg/mL) |
| LOD | 0.0003 |
| LOQ | 0.001 |
Table 4: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Stability-Indicating Assay
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acidic, basic, oxidative, and thermal stress conditions. The HPLC method was able to successfully separate the intact this compound peak from all degradation products, confirming the method's specificity.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification by RP-HPLC.
Signaling and Utilization Pathway
References
- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 2. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 3. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 115888-13-6 [smolecule.com]
L-Alanyl-L-Cystine: A Superior, Stable Cysteine Source for Enhanced Biomanufacturing
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the biomanufacturing and pharmaceutical industries.
Introduction
Cysteine is an essential amino acid crucial for cell growth, protein synthesis, and cellular defense against oxidative stress in mammalian cell culture, particularly in the high-density cultures required for modern biomanufacturing. However, the direct use of L-cysteine and its oxidized form, L-cystine, in chemically defined media presents significant challenges. L-cysteine is highly reactive and rapidly oxidizes to L-cystine, which has very low solubility at neutral pH, leading to precipitation and inconsistent nutrient availability.[1][2][3] This can limit cell growth, viability, and the overall productivity of bioprocesses, such as the production of monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells.[4]
L-Alanyl-L-Cystine, a dipeptide of L-alanine and L-cystine, has emerged as a highly effective solution to these challenges. Its superior solubility and stability ensure a consistent and readily available source of cysteine for cells in culture, thereby enhancing process robustness and productivity.[5][6] This document provides a detailed overview of the advantages of this compound, quantitative data supporting its use, and comprehensive protocols for its application and evaluation in a biomanufacturing context.
Advantages of this compound
The primary advantages of using this compound over traditional L-cysteine or L-cystine supplementation include:
-
Enhanced Solubility: this compound is significantly more soluble than L-cystine at neutral pH, preventing precipitation in media and feed solutions.[5][6]
-
Increased Stability: The dipeptide form protects the reactive thiol group of cysteine, reducing its rapid oxidation and degradation in culture media.
-
Improved Cell Growth and Viability: By providing a consistent supply of cysteine, this compound supports robust cell growth and helps maintain high cell viability, particularly in high-density fed-batch and perfusion cultures.[7][8]
-
Reduced Oxidative Stress: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the primary intracellular antioxidant.[9] Supplementation with this compound ensures a steady supply of cysteine for GSH synthesis, thereby protecting cells from oxidative damage.
-
Enhanced Productivity: Improved cell health and longevity translate to increased product titers, such as monoclonal antibodies, in CHO and other mammalian cell lines.[7][8]
-
Simplified Media Preparation: The high solubility of this compound allows for the formulation of concentrated, pH-neutral feed media, simplifying process operations and reducing the risk of pH fluctuations in the bioreactor.[3]
Data Presentation
The following tables summarize the quantitative advantages of this compound compared to L-Cystine.
Table 1: Solubility Comparison
| Compound | Solubility at Neutral pH (pH 7) | Fold Increase in Solubility | Reference(s) |
| L-Cystine | ~1 mM | - | [5][6] |
| This compound | > 30 mM | >20-fold | [5][6] |
Table 2: Impact on CHO Cell Culture Performance (Illustrative Data)
| Parameter | L-Cystine Supplementation | This compound Supplementation | Reference(s) |
| Peak Viable Cell Density (VCD) | Baseline | Up to 27% increase | [7][8] |
| Monoclonal Antibody (mAb) Titer | Baseline | Up to 20% increase | [7][8] |
| Intracellular Glutathione (GSH) | Baseline | Increased levels | [10] |
| Reactive Oxygen Species (ROS) | Baseline | Reduced levels | [11] |
Signaling Pathways and Workflow
The diagrams below illustrate the key cellular pathways influenced by cysteine availability and a typical experimental workflow for evaluating this compound.
Caption: Cysteine uptake and its role in protein and glutathione synthesis.
References
- 1. agcbio.com [agcbio.com]
- 2. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Effect of amino acid limitation and supplementation in Chinese hamster ovary fed-batch cultures - UBC Library Open Collections [open.library.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. ambic.org [ambic.org]
- 8. Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular glutathione (GSH) Detection Assay Kit (ab112132) | Abcam [abcam.com]
- 10. Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Chemically Defined Media: L-Alanyl-L-Cystine for Enhanced Cell Culture Performance
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. Rich production media as a platform for CHO cell line development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. evonik.com [evonik.com]
- 5. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ambic.org [ambic.org]
- 9. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Alanyl-L-Cystine in Reducing Oxidative Stress in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical factor in cell culture performance, impacting cell viability, proliferation, and protein production. L-Alanyl-L-Cystine, a highly soluble and stable dipeptide of L-Alanine and L-Cystine, serves as an efficient delivery vehicle for L-Cystine into cells. This application note details the use of this compound to mitigate oxidative stress in cell culture by enhancing the intracellular synthesis of glutathione (GSH), a primary antioxidant.
L-Cystine is the rate-limiting precursor for the synthesis of L-Cysteine, which in turn is essential for the production of GSH.[1] However, the poor solubility of L-Cystine in neutral pH cell culture media presents a significant challenge for consistent and effective supplementation.[1] this compound overcomes this limitation, providing a readily available source of L-Cystine to bolster the cell's antioxidant capacity.[2]
Mechanism of Action
The protective effect of this compound against oxidative stress is primarily mediated through the enhancement of the intracellular glutathione pool. The dipeptide is taken up by the cells, where it is hydrolyzed to release L-Alanine and L-Cystine. L-Cystine is then reduced to two molecules of L-Cysteine. L-Cysteine serves as a crucial substrate for the synthesis of glutathione, a tripeptide that plays a central role in cellular defense against oxidative damage by neutralizing ROS.[2][3] Furthermore, L-Cystine has been shown to activate the Nrf2 signaling pathway, which upregulates the expression of a suite of antioxidant genes, further protecting the cell from oxidative insults.[4]
Data Presentation
The following tables summarize quantitative data from studies on L-Cysteine and its derivatives, demonstrating their efficacy in reducing oxidative stress and improving cell viability. While specific data for this compound is limited in publicly available literature, the data for L-Cysteine and N-acetylcysteine (NAC), a well-known cysteine pro-drug, serve as a strong proxy for the expected dose-dependent effects of enhancing intracellular cysteine levels through this compound supplementation.
Table 1: Effect of L-Cysteine on Cell Viability in Cisplatin-Induced Oxidative Stress in TM3 and TM4 Cells [5]
| Treatment Group | Concentration (mM) | TM3 Cell Viability (%) | TM4 Cell Viability (%) |
| Control | - | 100 | 100 |
| Cisplatin (CIS) | - | 57.64 ± 11.19 | 59.58 ± 7.17 |
| CIS + L-Cysteine | 0.1 | 61.71 ± 8.34 | 63.42 ± 5.60 |
| CIS + L-Cysteine | 0.2 | 66.28 ± 10.67 | 76.58 ± 9.04 |
| CIS + L-Cysteine | 0.5 | 71.57 ± 6.79 | 74.00 ± 6.63 |
| CIS + L-Cysteine | 1.0 | 75.71 ± 8.99 | 82.92 ± 10.26 |
Table 2: Protective Effect of N-acetylcysteine (NAC) on Cell Viability in CHO Cells Exposed to Microcystin-LR (MC-LR) [6]
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| MC-LR (5 µg/mL) | - | ~60 |
| MC-LR + NAC | 1 mmol/L | ~85 |
| MC-LR + NAC | 5 mmol/L | ~95 |
Table 3: Effect of L-Cysteine on Intracellular Reactive Oxygen Species (ROS) Levels in Neuronal Cells [7]
| Treatment Group | Concentration (mM) | Relative ROS Levels (%) |
| Control | - | 100 |
| DMNQ (ROS inducer) | - | ~250 |
| DMNQ + L-Cysteine | 0.5 | ~180 |
| DMNQ + L-Cysteine | 1.0 | ~140 |
| DMNQ + L-Cysteine | 2.0 | ~110 |
Experimental Protocols
Protocol 1: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂, menadione)
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound in fresh cell culture medium for a predetermined time (e.g., 24 hours). Include a vehicle control (medium without this compound).
-
Remove the medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh serum-free medium containing the oxidative stress inducer to the cells. Include a negative control group without the inducer.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time.
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell density.
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
This protocol outlines the quantification of total intracellular GSH using a commercially available glutathione assay kit based on the DTNB-GSSG reductase recycling assay.
Materials:
-
Cells of interest
-
This compound
-
Oxidative stress inducer (optional)
-
PBS
-
Cell lysis buffer
-
Glutathione Assay Kit (containing GSH standard, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), glutathione reductase, and NADPH)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with this compound and/or an oxidative stress inducer as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
Lyse the cell pellet according to the instructions provided with the Glutathione Assay Kit. This typically involves resuspension in a specific lysis buffer.
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant containing the intracellular GSH.
-
Prepare a GSH standard curve according to the kit's instructions.
-
Add the samples and standards to a 96-well plate.
-
Add the assay reagents (DTNB, glutathione reductase, NADPH) to each well as instructed by the kit protocol.
-
Read the absorbance at 405-415 nm in a microplate reader. Kinetic or endpoint readings may be used depending on the kit.
-
Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve. Normalize the GSH concentration to the protein concentration of the cell lysate.
Visualizations
Caption: Cellular uptake and metabolism of this compound.
Caption: Activation of the Nrf2 signaling pathway by L-Cystine.
Caption: Workflow for assessing the antioxidant effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects of L-Cysteine Against Cisplatin-Induced Oxidative Stress-Mediated Reproductive Damage [mdpi.com]
- 6. N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-Alanyl-L-Cystine in Perfusion Cell Culture Systems
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Perfusion cell culture systems are increasingly utilized in biopharmaceutical manufacturing to achieve high cell densities and enhance volumetric productivity. A critical aspect of maintaining these high-density cultures is the consistent supply of essential nutrients. L-cystine, a crucial amino acid for cell growth and protein synthesis, presents a significant challenge in media formulation due to its low solubility at neutral pH. This limitation can lead to nutrient depletion and hinder optimal cell performance in perfusion bioreactors.
To overcome this solubility issue, the dipeptide L-Alanyl-L-Cystine has been developed as a highly soluble and stable source of L-cystine. This dipeptide is readily taken up by cells and intracellularly cleaved to release L-alanine and L-cystine, which is then reduced to L-cysteine. L-cysteine is a vital precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress. By providing a reliable source of cysteine, this compound supports robust cell growth, enhances protein synthesis, and improves cell viability and metabolic performance.
This document provides detailed application notes on the use of this compound in perfusion cell culture, along with experimental protocols for its evaluation. The information is based on findings from a study investigating the impact of cysteine and tyrosine dipeptides on Chinese Hamster Ovary (CHO) cell performance in a perfusion mimic system.
Signaling Pathway and Cellular Metabolism of this compound
This compound is transported into the cell where it is hydrolyzed to yield L-alanine and L-cystine. L-cystine is subsequently reduced to L-cysteine, which plays a central role in several key metabolic pathways. It is a building block for protein synthesis and the rate-limiting precursor for the synthesis of glutathione (GSH). GSH is essential for maintaining cellular redox balance and protecting against oxidative damage.
Experimental Data
A study by Pruitt et al. investigated the effect of this compound (AC) as a cysteine source in an enriched perfusion medium for CHO cells in a spin tube perfusion mimic system. The study aimed to alleviate amino acid bottlenecks in high-density cultures. While overall amino acid enrichment significantly improved glucose uptake, titer, and cell productivity, the study found no major differences between the various dipeptide combinations (including this compound) and the control group that did not receive dipeptide supplementation. The system maintained a steady-state viable cell density of approximately 19 x 106 cells/mL.
The following tables present a summary of the expected quantitative data from such a study, illustrating the comparison between a control perfusion culture and a culture supplemented with this compound.
Table 1: Perfusion Culture Performance Metrics
| Parameter | Control | + this compound |
| Steady-State Viable Cell Density (x 106 cells/mL) | ~19 | ~19 |
| Cell Viability (%) | >95 | >95 |
| Monoclonal Antibody (mAb) Titer (g/L) | No significant difference | No significant difference |
| Cell-Specific Productivity (pcd) | No significant difference | No significant difference |
Table 2: Key Metabolite Concentrations at Steady State
| Metabolite | Control | + this compound |
| Glucose (g/L) | Maintained at target | Maintained at target |
| Lactate (g/L) | No significant difference | No significant difference |
| Ammonia (mM) | No significant difference | No significant difference |
Experimental Protocol: Evaluation of this compound in a Perfusion Mimic System
This protocol is based on the methodology described by Pruitt et al. for a 50 mL spin tube perfusion mimic.
I. Materials and Reagents
-
CHO cell line producing a monoclonal antibody
-
Basal perfusion medium (chemically defined)
-
This compound (powder)
-
Other amino acids for medium enrichment
-
Sterile-filtered glucose solution
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Cell counting device (e.g., automated cell counter or hemocytometer)
-
Biochemical analyzer for metabolites and mAb titer
II. Experimental Workflow
III. Detailed Methodology
-
Media Preparation:
-
Prepare the enriched basal perfusion medium by supplementing with a stock solution of the ten most depleted amino acids identified in preliminary studies (Asn, Cys, Val, Ser, Leu, His, Tyr, Phe, Met, and Trp).
-
For the experimental group, prepare the enriched medium with this compound at a concentration sufficient to replace the target cysteine concentration.
-
For the control group, prepare the enriched medium with the standard concentration of L-cystine or without additional cysteine supplementation, depending on the experimental design.
-
Sterile-filter all media preparations.
-
-
Perfusion Mimic Setup and Operation:
-
Set up 50 mL spin tube perfusion mimics with an appropriate working volume (e.g., 7.5 mL).
-
Inoculate the spin tubes with CHO cells at a target seeding density.
-
Operate the spin tubes in a shaker incubator at appropriate conditions (e.g., 37°C, 5% CO2, desired agitation speed).
-
Initiate perfusion at a defined cell density, continuously feeding fresh medium and removing spent medium at a rate that maintains a steady-state cell density.
-
Implement a bleed strategy to maintain the target viable cell density (e.g., an average bleed rate of ~0.33 d⁻¹).
-
-
Sampling and Analysis:
-
Collect samples daily from the perfusion mimic system.
-
Determine viable cell density and viability using a cell counter and trypan blue exclusion.
-
Analyze metabolite concentrations (glucose, lactate, ammonia) using a biochemical analyzer.
-
Measure the concentration of the produced monoclonal antibody (titer) using an appropriate method (e.g., Protein A HPLC, ELISA).
-
-
Data Analysis:
-
Calculate the cell-specific perfusion rate (CSPR).
-
Determine the cell-specific productivity (qP) of the monoclonal antibody.
-
Compare the performance parameters (VCD, viability, titer, qP) and metabolite profiles between the control group and the this compound supplemented group.
-
Conclusion
The use of this compound as a soluble source of cysteine in perfusion cell culture offers a practical solution to the challenges posed by the poor solubility of free L-cystine. While the study by Pruitt et al. did not demonstrate a significant advantage of this compound over the control in their specific perfusion mimic system when other amino acids were also enriched, it is a valuable tool for developing highly concentrated and pH-neutral perfusion media. The provided protocol offers a framework for researchers to evaluate the impact of this compound and other dipeptides on the performance of their specific cell lines and perfusion culture systems. Further optimization of dipeptide concentrations and feeding strategies may be required to realize the full benefits for different cell lines and processes.
Application Notes and Protocols: L-Alanyl-L-Cystine in Tissue Engineering and Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-Cystine is a highly soluble and stable dipeptide of L-Alanine and L-Cystine.[1][2] Its enhanced solubility compared to L-Cystine makes it an attractive supplement for cell culture media, particularly in serum-free formulations, ensuring a consistent supply of L-Cysteine for various cellular processes.[1][3][4] In the context of tissue engineering and regenerative medicine, this compound holds promise due to its role in promoting cell growth, providing antioxidant defense, and contributing to the synthesis of extracellular matrix (ECM) components.[1][5] This document provides detailed application notes and experimental protocols for utilizing this compound in tissue engineering applications, with a focus on cartilage and bone regeneration.
Key Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its high water solubility is a significant advantage over L-Cystine, which tends to precipitate in neutral pH cell culture media.[3][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 115888-13-6 | [2] |
| Molecular Formula | C₁₂H₂₂N₄O₆S₂ | [2] |
| Molecular Weight | 382.5 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility in Water | High | [5] |
| Purity | ≥99% | [2] |
| Storage Conditions | 2–8 °C | [2] |
Application 1: Enhancement of Chondrogenesis in Cartilage Tissue Engineering
Objective: To utilize this compound as a cell culture supplement to enhance the proliferation and matrix production of chondrocytes for cartilage regeneration.
Rationale: Chondrocytes are responsible for producing and maintaining the cartilaginous matrix, which is rich in collagen and glycosaminoglycans (GAGs). L-Cystine, delivered via this compound, is a crucial component of collagen and a precursor for glutathione (GSH), a potent antioxidant that protects cells from oxidative stress.[1][5] By providing a stable source of L-Cystine, this compound can support chondrocyte health and enhance the synthesis of a robust cartilaginous matrix.
Experimental Protocol: 3D Chondrocyte Culture in Hydrogel with this compound Supplementation
This protocol describes the encapsulation of chondrocytes in an alginate hydrogel and their culture with this compound-supplemented medium.
Materials:
-
Primary chondrocytes
-
Low-viscosity sodium alginate
-
Calcium chloride (CaCl₂)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Papain digestion buffer
-
1,9-Dimethylmethylene blue (DMMB) dye solution
-
Sircol Collagen Assay kit
Procedure:
-
Chondrocyte Isolation and Culture: Isolate primary chondrocytes from articular cartilage using standard enzymatic digestion protocols. Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Preparation of this compound Stock Solution: Prepare a sterile 100 mM stock solution of this compound in deionized water and filter-sterilize.
-
Hydrogel Encapsulation:
-
Resuspend chondrocytes in 2% (w/v) sodium alginate solution at a density of 2 x 10⁶ cells/mL.
-
Dispense the cell-alginate suspension as droplets into a 102 mM CaCl₂ solution to form hydrogel beads.
-
Allow the beads to crosslink for 10 minutes, then wash with saline.
-
-
3D Culture:
-
Culture the chondrocyte-laden hydrogels in chondrogenic medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) supplemented with this compound at final concentrations of 0 mM (control), 4 mM, and 8 mM.
-
Culture for 21 days, changing the medium every 2-3 days.
-
-
Biochemical Analysis:
-
GAG Quantification:
-
Digest the hydrogels in papain digestion buffer.
-
Quantify the sulfated GAG content using the DMMB assay. Measure absorbance at 525 nm.
-
-
Collagen Quantification:
-
Digest the hydrogels as above.
-
Quantify the total collagen content using the Sircol Collagen Assay. Measure absorbance at 555 nm.
-
-
-
Gene Expression Analysis (Optional):
-
Extract RNA from the cultured chondrocytes.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of chondrogenic markers such as Collagen Type II (COL2A1), Aggrecan (ACAN), and SOX9.
-
Expected Quantitative Data
The supplementation with this compound is expected to increase GAG and collagen production. The hypothetical data below illustrates the potential outcomes.
Table 2: Effect of this compound on Extracellular Matrix Production by Chondrocytes in 3D Culture
| This compound Concentration (mM) | GAG Content (µ g/scaffold ) | Collagen Content (µ g/scaffold ) | COL2A1 Gene Expression (Fold Change) |
| 0 (Control) | 15.2 ± 1.8 | 8.5 ± 1.1 | 1.0 |
| 4 | 22.5 ± 2.1 | 12.3 ± 1.5 | 1.8 |
| 8 | 28.1 ± 2.5 | 15.8 ± 1.9 | 2.5 |
Application 2: Promoting Osteogenic Differentiation of Mesenchymal Stem Cells
Objective: To investigate the effect of this compound on the osteogenic differentiation of mesenchymal stem cells (MSCs) for bone tissue engineering applications.
Rationale: The differentiation of MSCs into osteoblasts is a critical step in bone formation. This process involves the expression of specific osteogenic markers and the deposition of a mineralized extracellular matrix. N-acetyl-cysteine, a precursor to L-Cysteine, has been shown to enhance the osteogenic differentiation of bone marrow stromal cells.[7] this compound, as a stable L-Cystine source, can potentially support this process by promoting cell viability and the synthesis of collagen, a major component of the bone matrix.
Experimental Protocol: Osteogenic Differentiation of MSCs with this compound
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Osteogenic differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, 50 µM ascorbate-2-phosphate)
-
This compound
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
MSC Culture: Culture MSCs in standard growth medium until they reach 80% confluency.
-
Osteogenic Induction:
-
Seed MSCs in 24-well plates.
-
At 80% confluency, switch to osteogenic differentiation medium.
-
Supplement the medium with this compound at final concentrations of 0 mM (control), 4 mM, and 8 mM.
-
Culture for 14-21 days, replacing the medium every 2-3 days.
-
-
ALP Activity Assay:
-
At day 7, lyse the cells and measure ALP activity using a commercial kit. Normalize the activity to the total protein content.
-
-
Alizarin Red S Staining:
-
At day 21, fix the cells with 4% paraformaldehyde.
-
Stain with 2% Alizarin Red S solution to visualize calcium deposits.
-
Quantify the staining by extracting the dye and measuring the absorbance at 405 nm.
-
-
Gene Expression Analysis (Optional):
-
At day 14, extract RNA and perform qRT-PCR for osteogenic markers such as Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).
-
Expected Quantitative Data
Supplementation with this compound is anticipated to enhance osteogenic differentiation, as indicated by increased ALP activity and matrix mineralization.
Table 3: Effect of this compound on Osteogenic Differentiation of MSCs
| This compound Concentration (mM) | ALP Activity (U/mg protein) | Calcium Deposition (OD 405 nm) | RUNX2 Gene Expression (Fold Change) |
| 0 (Control) | 0.5 ± 0.06 | 0.8 ± 0.1 | 1.0 |
| 4 | 0.9 ± 0.1 | 1.3 ± 0.15 | 1.6 |
| 8 | 1.2 ± 0.12 | 1.8 ± 0.2 | 2.2 |
Signaling Pathways and Workflow Visualization
Glutathione Synthesis and Antioxidant Defense
This compound is readily taken up by cells and intracellularly reduced to L-Cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH).[1] GSH is a major intracellular antioxidant that protects cells from damage caused by reactive oxygen species (ROS). This is particularly important in the high-stress environment of tissue engineering scaffolds.
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. This compound | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 5. This compound BP EP USP CAS 115888-13-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. L-半胱氨酸在细胞培养中的应用 [sigmaaldrich.com]
- 7. N-acetyl-L-cysteine enhances the osteogenic differentiation and inhibits the adipogenic differentiation through up regulation of Wnt 5a and down regulation of PPARG in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Alanyl-L-Cystine Concentration for Cell Growth
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on effectively utilizing L-Alanyl-L-Cystine in cell culture to enhance cell growth and productivity. This compound serves as a highly soluble and stable source of L-cystine, a critical amino acid for cellular processes that is notoriously difficult to dissolve in neutral pH media.[1][2][3] Proper concentration optimization is key to maximizing its benefits while avoiding potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of L-cysteine or L-cystine?
A1: L-cysteine is unstable in culture media and can be readily oxidized to L-cystine.[4] L-cystine, in turn, has very low solubility at neutral pH, which can lead to precipitation and limit its bioavailability to cells.[1][5] this compound is a dipeptide that overcomes these issues by being highly soluble and stable in liquid media, ensuring a consistent and readily available source of cysteine for the cells.[1][2]
Q2: How does this compound improve cell growth and viability?
A2: Once inside the cell, this compound is hydrolyzed, releasing L-cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[1][2] By providing a sustained release of cysteine, this compound supports robust antioxidant defense, which is essential for maintaining high cell viability and growth, especially in high-density cultures.
Q3: What is a typical starting concentration for this compound in cell culture?
A3: A general starting point for many cell lines, including Chinese Hamster Ovary (CHO) cells, is in the range of 2 mM to 8 mM. However, the optimal concentration is highly dependent on the specific cell line, media formulation, and process parameters. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: Can high concentrations of this compound be toxic to cells?
A4: While this compound is designed to be a safer alternative to high concentrations of free L-cysteine, excessive levels can still be detrimental. High intracellular cysteine concentrations can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and potentially causing cell cycle arrest.[6][7] Therefore, it is crucial to determine the optimal, non-toxic concentration range for your cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Media | While highly soluble, precipitation can occur in highly concentrated stock solutions or due to interactions with other media components at extreme pH or temperature. | Ensure the dipeptide is fully dissolved in a small amount of media or a suitable buffer before adding it to the main culture vessel. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. If precipitation persists in the final medium, consider preparing the medium fresh before use.[7][8] |
| Reduced Cell Viability or Growth | The concentration of this compound may be too high, leading to cytotoxicity. | Perform a dose-response experiment (see Experimental Protocols section) to identify the optimal concentration range. Start with a broad range and narrow it down based on cell viability and growth data. Consider that high concentrations of cysteine equivalents can be toxic.[6][7] |
| Inconsistent Results Between Experiments | Variability in cell seeding density, health of the inoculum, or preparation of the this compound solution. | Ensure consistent cell seeding density and use healthy, log-phase cells for inoculation. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
| Unexpected Changes in Product Quality (e.g., Antibody Glycosylation) | High concentrations of cysteine can alter the redox potential of the culture, potentially impacting disulfide bond formation and other post-translational modifications.[9] | If changes in product quality are observed, re-evaluate the optimal this compound concentration with a focus on product quality attributes in addition to cell growth and viability. |
| No Significant Improvement in Cell Growth | The concentration of this compound may be too low, or another nutrient may be limiting. | Gradually increase the concentration of this compound in your dose-response experiment. Also, ensure that other key nutrients in your basal and feed media are not depleted. |
Data Summary
The following table summarizes the observed effects of a related dipeptide, N,N'-di-L-Alanyl-L-Cystine, on CHO cell cultures, which can provide a useful reference for initial concentration ranges for this compound.
| Cell Line | Dipeptide Concentration | Observation | Reference |
| CHO-GS | 4 mM | 15% increase in cell growth | [1] |
| CHO-K1 | 8 mM | 27% increase in cell growth | [1] |
| CHO-GS (fed-batch) | 1 mM in basal media | 30% increase in cell growth and 15% increase in IgG titer | [1] |
| CHO-K1 (fed-batch) | 2 mM in basal media | 24% increase in cell growth (IgG titer decreased by 15%) | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a standard method to determine the optimal concentration of this compound for your specific cell line by assessing cell viability and proliferation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in water or a suitable buffer)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin, or ATP-based assay)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations. A suggested starting range is 0.5 mM, 1 mM, 2 mM, 4 mM, 8 mM, and 16 mM.
-
Include a "no treatment" control (medium only).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "no treatment" control.
-
Plot the percent viability against the this compound concentration to generate a dose-response curve. The optimal concentration will be in the range that promotes maximal viability and growth without showing signs of toxicity.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Simplified pathway of this compound utilization for improved cell growth.
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cysteinylation of a monoclonal antibody leads to its inactivation - PMC [pmc.ncbi.nlm.nih.gov]
L-Alanyl-L-Cystine degradation in cell culture media and prevention
Welcome to the technical support center for L-Alanyl-L-Cystine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture media, with a focus on preventing its degradation and troubleshooting common issues.
FAQs - this compound in Cell Culture
Q1: What is this compound and why is it used in cell culture?
This compound is a dipeptide composed of L-alanine and L-cystine.[1][2][3] It serves as a highly stable and soluble source of L-cystine in cell culture media, particularly in serum-free or chemically defined formulations.[1][3] The use of this dipeptide overcomes the primary limitation of free L-cystine, which is its low solubility at neutral pH, a common issue in media preparation that can hinder optimal cell growth.[1][4][5]
Q2: How is this compound taken up and utilized by cells?
Once in the culture medium, this compound is transported into the cells. Inside the cell, it is hydrolyzed by peptidases to release L-alanine and L-cystine. The L-cystine is then reduced to L-cysteine.[1][3] L-cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative damage.[1][3][5] An adequate supply of cysteine is often the rate-limiting step for GSH synthesis.[1]
Q3: What are the main advantages of using this compound over L-cystine or L-cysteine?
The primary advantages are its enhanced stability and solubility.[4][6] L-cysteine is highly reactive and can be readily oxidized to L-cystine, which is poorly soluble at neutral pH and can precipitate in the media.[5][7][8] this compound provides a consistent and bioavailable source of cystine without the risk of precipitation, simplifying media formulation and improving process efficiency.[1][4]
Q4: Can this compound degrade in liquid cell culture media?
While this compound is significantly more stable than L-glutamine, some degradation can occur over extended periods in aqueous solutions, particularly under suboptimal storage conditions (e.g., high temperatures or non-neutral pH). The primary degradation pathway is believed to be the hydrolysis of the peptide bond, which would release L-alanine and L-cystine.
Q5: What are the potential degradation products of this compound?
The expected degradation products from peptide bond hydrolysis are L-alanine and L-cystine. Further degradation of the released cystine or cysteine can lead to the formation of various oxidized sulfur compounds.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate formation in media after adding this compound | Although highly soluble, precipitation can occur if the concentration exceeds its solubility limit, especially in concentrated feed media. It could also be due to interactions with other media components or significant shifts in pH or temperature.[9] | 1. Ensure the this compound is fully dissolved before adding other components. 2. Verify the final concentration is within the recommended range for your specific cell line and media formulation. 3. Avoid drastic temperature changes; warm the media to its intended use temperature (e.g., 37°C) before adding the dipeptide. 4. Ensure the pH of the medium is within the optimal range for cell growth and component stability (typically pH 7.0-7.4). |
| Suboptimal cell growth or viability | This could be due to insufficient availability of cysteine for cellular processes, possibly from suboptimal concentration of this compound or increased cellular demand. | 1. Titrate the concentration of this compound to determine the optimal level for your specific cell line and process. 2. Ensure adequate mixing of the media to provide a homogenous nutrient supply. 3. Analyze the spent media to determine the consumption rate of key amino acids, including alanine and cystine. |
| Inconsistent experimental results | This may be related to the stability of the prepared media. If media containing this compound is prepared in large batches and stored for extended periods, minor degradation could lead to variability. | 1. Prepare fresh media for critical experiments. 2. If storing media, do so at 2-8°C and protect from light.[2] 3. Perform stability studies on your specific media formulation to establish an appropriate shelf-life. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of this compound over time in a cell culture medium.
1. Materials and Reagents:
-
This compound standard
-
Cell culture medium of interest
-
HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC grade water.
-
Generate a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation and Incubation:
-
Prepare the cell culture medium and supplement it with a known concentration of this compound (e.g., the concentration used in your experiments).
-
Dispense the medium into sterile, sealed containers.
-
Incubate the containers under different conditions to be tested (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot of the medium.
-
Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for peptide analysis is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
30-35 min: Re-equilibration at 95% A, 5% B
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the incubated samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each incubation condition to determine the degradation kinetics.
Data Summary
Table 1: Solubility of Cystine Sources
| Compound | Solubility in Water at Neutral pH |
| L-Cystine | Low (~0.112 mg/mL at 25°C) |
| This compound | High (significantly more soluble than L-Cystine)[1][10] |
| cQrex® AC (N,N'-di-L-alanyl-L-cystine) | ~30 times more soluble than L-Cystine[5] |
| cQrex® KC (N,N'-di-L-lysyl-L-cystine) | ~1000 times more soluble than L-Cystine[4][5] |
Table 2: Comparison of this compound and L-Alanyl-L-Glutamine Stability
| Dipeptide | Primary Degradation Pathway | Key Degradation Products | Factors Affecting Stability |
| This compound | Peptide bond hydrolysis | L-Alanine, L-Cystine | pH, Temperature |
| L-Alanyl-L-Glutamine | Peptide bond hydrolysis, Deamination of the amide group | L-Alanine, L-Glutamine, Pyroglutamate, Ammonia | pH, Temperature[11] |
Note: The degradation of this compound is generally slower than that of L-Alanyl-L-Glutamine under typical cell culture conditions.
Visual Guides
Caption: Cellular uptake and metabolism of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for media precipitation issues.
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. This compound | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]
- 3. This compound for Cell Culture|RUO [benchchem.com]
- 4. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 5. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. cQrex® peptides for cell culture media [evonik.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. This compound Supplier 115888-13-6 [cds-bsx.com]
- 11. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Alanyl-L-Cystine in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell viability or other issues when using L-Alanyl-L-Cystine in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary advantage in cell culture?
This compound is a dipeptide composed of L-alanine and L-cystine.[1][2] Its main advantage is its high stability and solubility in cell culture media compared to L-cystine alone.[1][2][3] L-cystine, an essential amino acid for cell growth, has very low solubility at neutral pH, which can lead to precipitation and inconsistent availability to cells.[4][5][6] this compound provides a reliable and bioavailable source of L-cystine, supporting robust cell growth, particularly in serum-free or chemically defined media.[1][2]
Q2: How is this compound utilized by cells?
Once in the cell culture medium, this compound is taken up by the cells. Inside the cell, it is hydrolyzed by peptidases to release L-alanine and L-cystine. The L-cystine is then reduced to L-cysteine.[1][2] L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative damage.[1][2][7] Cysteine is also a crucial building block for proteins.[4]
Q3: My cells show poor viability after switching to a medium containing this compound. What could be the cause?
While this compound is designed to enhance cell viability, poor outcomes can arise from several factors:
-
Suboptimal Concentration: Although more stable, an incorrect concentration can still negatively impact cells. It is crucial to optimize the concentration for your specific cell line.
-
Media Formulation Imbalance: The addition of this compound may require adjustments to other media components to maintain optimal nutrient balance.
-
Underlying Cell Health Issues: The new media component may exacerbate pre-existing issues with the cell line, such as contamination or genetic drift.
-
Incorrect pH of the Medium: While this compound is more soluble at neutral pH than L-cystine, significant deviations in media pH can still affect its stability and availability.
Q4: Can this compound be toxic to cells?
This compound itself is generally considered non-toxic and is used to mitigate the toxic effects associated with L-cysteine.[8] However, extremely high, non-physiological concentrations could potentially lead to metabolic imbalances. The toxicity sometimes associated with cysteine supplementation is often due to the high reactivity of the free thiol group of L-cysteine, which can generate reactive oxygen species (ROS).[4][9] this compound provides a more controlled release of cysteine, minimizing this risk.
Q5: How should I prepare and store this compound and the media containing it?
For optimal performance, follow these guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent as recommended by the manufacturer. Filter-sterilize the stock solution before adding it to your culture medium.
-
Storage: Store stock solutions and media containing this compound at the recommended temperature (typically 2-8°C) and protected from light to maintain stability.
-
Avoid Repeated Freeze-Thaw Cycles: If you have a frozen stock solution, aliquot it into smaller, single-use volumes to avoid repeated freezing and thawing.
Troubleshooting Guide: Poor Cell Viability
If you are experiencing decreased cell viability after incorporating this compound into your workflow, use the following guide to identify and resolve the issue.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced cell proliferation or attachment after media change. | Suboptimal Concentration: The concentration of this compound may not be ideal for your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Start with the manufacturer's recommended range and test several concentrations above and below it. |
| Adaptation Period: Cells may require a period of adaptation to the new media formulation. | Gradually adapt your cells to the new medium. Start with a 75:25 mix of the old and new media, then move to 50:50, 25:75, and finally 100% new medium over several passages. | |
| Increased number of floating, dead cells. | Media Contamination: The new media or this compound stock solution may be contaminated. | Culture the new medium without cells to check for microbial contamination. Filter-sterilize your this compound stock solution. |
| pH Imbalance: The addition of the dipeptide may have altered the pH of your medium. | Check the pH of the final culture medium and adjust if necessary. | |
| Precipitate observed in the culture medium. | Solubility Issues: Although highly soluble, very high concentrations or improper storage could lead to precipitation. L-cysteine can oxidize to the less soluble L-cystine.[10] | Prepare fresh this compound solutions. Ensure proper storage conditions for both the stock solution and the final medium. Visually inspect for precipitates before use. |
| Signs of oxidative stress (e.g., changes in cell morphology). | Imbalance in Redox Homeostasis: While this compound boosts glutathione production, rapid changes in the intracellular environment could temporarily disrupt redox balance. | Measure intracellular ROS levels to confirm oxidative stress. Consider a gradual introduction of this compound to allow for cellular adaptation. |
Experimental Protocols
1. Protocol: Assessment of Cell Viability using MTS Assay
This protocol is used to measure cellular metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTS Reagent Preparation: Prepare the MTS solution according to the manufacturer's instructions.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere.
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[11]
2. Protocol: Dose-Response Experiment for Optimal Concentration
This experiment will help determine the ideal concentration of this compound for your cell line.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a consistent density.
-
Preparation of Serial Dilutions: Prepare a range of this compound concentrations in your basal medium. A typical range to test could be from 0.1 mM to 10 mM.
-
Treatment: Replace the existing medium with the media containing the different concentrations of this compound. Include a control with no this compound.
-
Incubation: Incubate the cells for a period that is relevant to your typical experimental timeline (e.g., 48 or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as the MTS or MTT assay.
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the optimal concentration that promotes maximum viability.
Visualizations
Caption: Cellular uptake and metabolism of this compound.
Caption: Troubleshooting workflow for poor cell viability.
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. This compound for Cell Culture|RUO [benchchem.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 5. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. The physiological functions of this compound [cds-bsx.com]
- 8. evonik.com [evonik.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. cQrex® peptides for cell culture media [evonik.com]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: L-Alanyl-L-Cystine in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of L-Alanyl-L-Cystine as a supplement in cell culture media. It is intended for researchers, scientists, and drug development professionals to address common issues and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture media?
A1: this compound is a dipeptide composed of the amino acids L-Alanine and L-Cystine.[1] It serves as a highly soluble and stable source of L-Cystine for cell culture.[1] L-Cystine, an essential amino acid for many cell lines, has very low solubility at neutral pH, which is the typical pH for cell culture media.[2][3] This low solubility can lead to precipitation and limit the availability of this crucial nutrient to the cells. This compound overcomes this limitation, ensuring a consistent and adequate supply of L-Cystine.[1]
Q2: How does the solubility of this compound compare to that of L-Cystine?
A2: this compound is significantly more soluble than L-Cystine at neutral pH. Commercially available versions of this compound are reported to be approximately 30 to 1000 times more soluble than L-Cystine, depending on the specific derivative.[2] This enhanced solubility allows for the preparation of concentrated, pH-neutral feed solutions, simplifying media formulation and reducing the risk of precipitation.[2][3]
Q3: Does this compound affect the pH of the cell culture medium upon addition?
A3: As a dipeptide of two amino acids, this compound is not expected to cause a significant immediate shift in the pH of a well-buffered cell culture medium when added at typical working concentrations. However, the cellular metabolism of the dipeptide, where it is broken down into L-Alanine and L-Cystine, will release these amino acids into the cytoplasm. The subsequent metabolism of these amino acids can contribute to gradual pH changes in the culture over time, similar to the metabolism of other amino acids in the medium.
Q4: Is this compound more stable in liquid media than L-Cysteine or L-Cystine?
A4: this compound is a more stable source of cystine equivalents compared to L-Cysteine. L-Cysteine is unstable in solution and can be readily oxidized to L-Cystine, a reaction that can be catalyzed by metal ions present in the media.[4] This process can also generate reactive oxygen species (ROS), which can be detrimental to cells.[5] L-Cystine itself is poorly soluble at neutral pH.[2] this compound provides a stable form that is less prone to these issues.
Q5: How is this compound taken up and metabolized by the cells?
A5: Once in the culture medium, this compound is taken up by the cells. Inside the cell, it is hydrolyzed by peptidases into its constituent amino acids, L-Alanine and L-Cystine. The released L-Cystine is then available for various cellular processes, including protein synthesis and the production of glutathione, a key intracellular antioxidant.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate observed in the medium after adding this compound. | Although highly soluble, exceeding the solubility limit at a given temperature and pH is still possible with highly concentrated solutions. Interaction with other media components could also potentially lead to precipitation. | - Ensure that the this compound is fully dissolved in a small amount of media or a balanced salt solution before adding it to the main culture vessel.- Prepare fresh solutions and do not store supplemented media for extended periods without stability data.- If using a concentrated stock, ensure it is at the correct pH and temperature before addition. |
| Slower than expected cell growth. | - Sub-optimal concentration of this compound.- The specific cell line may have a different uptake or metabolic rate for the dipeptide. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line.- Ensure that other essential nutrients are not limiting. |
| Signs of cellular toxicity (e.g., reduced viability, apoptosis). | While this compound is generally considered non-toxic, very high concentrations of its metabolic product, L-Cysteine, can be cytotoxic to some cell lines.[4][5] | - If supplementing at very high levels, consider reducing the concentration.[4]- Perform a toxicity assay to determine the tolerance of your cell line to high concentrations of this compound. |
| Gradual but significant drop in media pH over time. | Cellular metabolism of L-Alanine and L-Cystine can lead to the production of acidic byproducts, such as lactate and pyruvate. | - Monitor the pH of your culture regularly.- Ensure your medium has sufficient buffering capacity for your cell density.- Adjust your feeding strategy or media composition if necessary. |
Data Summary
The following table summarizes the key differences in the physical and chemical properties of L-Cystine and this compound relevant to cell culture applications.
| Parameter | L-Cystine | This compound | Reference |
| Solubility at Neutral pH | Low (can precipitate at >1 mM) | High (~30 to ~1000 times more soluble than L-Cystine) | [2] |
| Stability in Liquid Media | Prone to precipitation. | Highly stable dipeptide form. | [1] |
| Risk of ROS Generation | Low (compared to L-Cysteine). | Low. | |
| Impact on Media Preparation | Often requires separate alkaline feeds, which can cause pH spikes and increase process complexity. | Can be added directly to neutral pH media, simplifying the process. | [2] |
Experimental Protocols
Protocol 1: Comparative Analysis of Media pH Stability
Objective: To compare the pH stability of a cell culture medium supplemented with L-Cystine versus this compound over time in a cell-free system.
Materials:
-
Basal cell culture medium (e.g., DMEM, CHO medium)
-
L-Cystine
-
This compound
-
Sterile conical tubes (50 mL)
-
Calibrated pH meter
-
Sterile 0.22 µm filters
-
Incubator (37°C, 5% CO2)
Methodology:
-
Media Preparation:
-
Prepare a stock solution of L-Cystine in a dilute acid (e.g., 0.1 M HCl) to dissolve it.
-
Prepare a stock solution of this compound in the basal medium.
-
Prepare three sets of sterile 50 mL conical tubes:
-
Control: 20 mL of basal medium.
-
L-Cystine: 20 mL of basal medium supplemented with a final concentration of 1 mM L-Cystine. Adjust the pH to 7.2-7.4 if necessary after the addition of the acidic stock.
-
This compound: 20 mL of basal medium supplemented with a final concentration of 1 mM this compound.
-
-
Filter-sterilize all solutions.
-
-
Incubation:
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
pH Measurement:
-
Measure the pH of each solution at the following time points: 0, 24, 48, 72, and 96 hours.
-
Ensure the pH meter is calibrated before each set of measurements.
-
-
Data Analysis:
-
Record the pH values in a table and plot pH versus time for each condition.
-
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a cell culture medium over time by quantifying its concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Basal cell culture medium
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer like trifluoroacetic acid)
-
This compound analytical standard
-
Sterile conical tubes (50 mL)
-
Incubator (37°C)
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the basal medium at a known concentration (e.g., 1 mM).
-
Dispense into sterile 50 mL conical tubes.
-
Incubate at 37°C.
-
-
Time Points:
-
Collect samples at 0, 24, 48, 72, and 96 hours.
-
-
Sample Processing:
-
At each time point, take an aliquot of the medium.
-
Filter the sample through a 0.22 µm syringe filter to remove any potential particulates.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate and quantify this compound. A C18 column with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point. Detection can be done at a low UV wavelength (e.g., 210 nm).
-
Create a standard curve using the this compound analytical standard.
-
Inject the collected samples and quantify the peak corresponding to this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the concentration versus time to assess its stability.
-
Visualizations
Caption: Cellular uptake and metabolism of this compound.
Caption: Troubleshooting workflow for this compound supplementation.
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 4. benchchem.com [benchchem.com]
- 5. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of L-Alanyl-L-Cystine in concentrated feeds
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with concentrated solutions of L-Alanyl-L-Cystine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemically defined dipeptide. It is frequently used in biopharmaceutical manufacturing, particularly in cell culture media and parenteral nutrition formulations, as a highly soluble and stable source of L-cystine.[1][2] L-cystine itself has very low solubility at neutral pH, which can lead to precipitation and limit its bioavailability in concentrated feeds.[1][3] The dipeptide form overcomes this limitation, offering significantly higher solubility.[1][4][5]
Q2: Why is my this compound solution cloudy or showing precipitation?
While this compound is designed for high solubility, precipitation can still occur under certain conditions. The primary causes include:
-
Exceeding Solubility Limits: The concentration in your feed may be too high for the specific formulation conditions (pH, temperature, ionic strength).
-
pH Shifts: The solubility of cystine and related compounds is highly dependent on pH. L-cystine is least soluble at a neutral pH and becomes more soluble in acidic (pH < 2) or basic (pH > 8) conditions.[4][5] A shift towards neutral pH in your concentrated feed can trigger precipitation.
-
Temperature Fluctuations: Lower temperatures generally decrease the solubility of amino acids and peptides. Storing concentrated feeds at reduced temperatures can lead to precipitation.
-
Chemical Interactions: Interactions with other components in your formulation, such as metal ions (e.g., copper), could potentially lead to the formation of less soluble complexes, although studies have shown relative stability in parenteral nutrition solutions containing copper over 24 hours.[6]
-
Dipeptide Instability: Although more stable than free cysteine, the dipeptide can still undergo degradation over time, potentially leading to the release of the less soluble L-cystine. L-cysteine in solution readily oxidizes to form the dimer L-cystine, which is barely soluble at neutral pH.[2][7]
Q3: How does pH affect the solubility of this compound and its parent amino acid, L-Cystine?
The solubility of L-Cystine is critically dependent on pH. It exhibits its lowest solubility in the neutral pH range (around 7.0), which is often the target for cell culture media and parenteral nutrition.[1][3] As the pH becomes more acidic or alkaline, the amino and carboxyl groups of the molecule become ionized, increasing its interaction with water and thus enhancing its solubility.[4][5] While this compound is vastly more soluble, significant shifts in formulation pH can still impact its stability and the potential for any released cystine to precipitate.
Q4: Can I use L-Cysteine directly instead of a dipeptide?
Using L-Cysteine directly presents significant challenges. It is highly reactive and readily oxidizes in air at neutral or slightly alkaline pH to form L-Cystine, which has poor solubility and will precipitate out of solution.[2][7][8] Stock solutions of L-cysteine are more stable under acidic conditions.[7][8][9] The use of a dipeptide like this compound provides a more stable and soluble source of this critical amino acid.[2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving precipitation issues in your this compound feeds.
// Nodes q1 [label="Is the feed pH within the\nrecommended range?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1_yes [label="pH is correct.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Adjust pH to the optimal range\nspecified for your formulation.\n(Often slightly acidic)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
q2 [label="Was the feed stored at a\nlower temperature (e.g., 2-8°C)?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_yes [label="Equilibrate feed to working\ntemperature. If precipitate remains,\nconsider slight warming and mixing.\nFormulate at working temp if possible.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Temperature is not the issue.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
q3 [label="Is the this compound\nconcentration very high?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3_yes [label="The concentration may exceed\nthe solubility limit. Consider diluting\nthe feed or preparing a more\frequent, less concentrated feed.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="Concentration is within limits.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
q4 [label="Are there high concentrations\nof interacting ions (e.g., Ca2+)?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a4_yes [label="Review formulation for potential\nincompatibilities. L-cysteine can be\nused to lower pH and enhance\ncalcium/phosphate solubility in PN.", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124", URL="[10]"]; a4_no [label="No obvious ionic interactions.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
end_node [label="If issues persist, contact your\nmedia/component supplier for\nspecific stability data.", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_no [label=" No "]; q1 -> a1_yes [label=" Yes "]; a1_yes -> q2; q2 -> a2_yes [label=" Yes "]; q2 -> a2_no [label=" No "]; a2_no -> q3; q3 -> a3_yes [label=" Yes "]; q3 -> a3_no [label=" No "]; a3_no -> q4; q4 -> a4_yes [label=" Yes "]; q4 -> a4_no [label=" No "];
a1_no -> end_node; a2_yes -> end_node; a3_yes -> end_node; a4_yes -> end_node; a4_no -> end_node; } end_dot Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The use of cystine dipeptides is primarily driven by their significant solubility advantage over free L-cystine, especially at physiological pH.
| Compound | Solubility at pH 7.0 | Relative Solubility | Reference |
| L-Cystine | ~1 mM | 1x | [4][5] |
| N,N'-di-L-alanyl-L-cystine | > 30 mM | >30x | [4][5] |
| Other Cystine Peptides (e.g., cQrex® KC) | - | Up to 1000x | [1][2][3] |
Experimental Protocols
Protocol 1: Visual Inspection for Precipitation
A simple, direct method to assess the clarity of your solution.
-
Sample Preparation: Dispense a representative aliquot of the this compound containing feed into a clear glass vial or cuvette.
-
Background: Hold the sample against a black and a white background to observe for any particulate matter, cloudiness (turbidity), or color change.
-
Light Source: Use a strong, focused light source (Tyndall effect) directed through the side of the sample to scatter light off of any suspended particles, making them easier to see.
-
Documentation: Record observations immediately after preparation and at set time points (e.g., 1, 4, 8, 24 hours) under specific storage conditions (room temperature, refrigerated).
Protocol 2: Quantification of Soluble Dipeptide by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for accurately quantifying the amount of soluble this compound in your feed and detecting potential degradation.[11]
-
Sample Preparation:
-
Take a sample of the feed solution.
-
To separate the soluble fraction from any precipitate, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibrated range of the instrument.
-
-
Chromatographic Conditions (Example):
-
Method: Reversed-Phase HPLC (RP-HPLC).[11]
-
Column: C18 stationary phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at a wavelength appropriate for the peptide bond (e.g., 210-220 nm).
-
Derivatization (Optional): For enhanced sensitivity and specificity, pre-column derivatization with reagents like phenylisothiocyanate (PITC) can be used.[12]
-
-
Analysis:
-
Generate a standard curve using known concentrations of a pure this compound standard.
-
Inject the prepared sample onto the HPLC system.
-
Compare the peak area of the dipeptide in the sample to the standard curve to determine its concentration. A decrease in concentration over time indicates precipitation or degradation.
-
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. cQrex® peptides for cell culture media [evonik.com]
- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Prefilter and postfilter cysteine/cystine and copper concentrations in pediatric parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. nutritioncare.org [nutritioncare.org]
- 11. This compound for Cell Culture|RUO [benchchem.com]
- 12. researchgate.net [researchgate.net]
Addressing cytotoxicity of L-Alanyl-L-Cystine at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with L-Alanyl-L-Cystine, particularly concerning cytotoxicity at high concentrations during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic?
A1: this compound itself is designed as a highly soluble and stable source of L-Cystine and is generally considered non-toxic at standard concentrations used in cell culture.[1][2] However, at very high concentrations, its metabolic breakdown can lead to an excess of intracellular L-Cysteine, which may induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[3][4]
Q2: What is the primary benefit of using this compound in cell culture?
A2: The main advantage of this compound is its high solubility and stability in cell culture media compared to L-Cystine.[5][6] L-Cystine, an essential amino acid for cell growth and the production of glutathione, has poor solubility at neutral pH, which can lead to its precipitation in media.[5][7][8] this compound overcomes this limitation, ensuring a consistent and bioavailable supply of L-Cystine to the cells.[1][2]
Q3: How is this compound metabolized by cells?
A3: Once taken up by the cells, this compound is cleaved by intracellular peptidases into L-Alanine and L-Cystine. The L-Cystine is then reduced to L-Cysteine. L-Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2]
Q4: What are the signs of cytotoxicity when using high concentrations of this compound?
A4: Signs of potential cytotoxicity, likely stemming from excessive intracellular L-Cysteine, include reduced cell viability and growth, changes in cell morphology, increased oxidative stress, and induction of apoptosis.[3]
Q5: How can I mitigate potential cytotoxicity associated with high concentrations of this compound?
A5: To minimize potential cytotoxicity, it is crucial to determine the optimal concentration of this compound for your specific cell line and experimental conditions through a dose-response study. If high concentrations are necessary, consider co-supplementation with antioxidants to counteract potential oxidative stress.
Troubleshooting Guides
Problem: Reduced Cell Viability or Growth After Supplementation with High Concentrations of this compound
| Possible Cause | Recommended Solution |
| Excessive Intracellular L-Cysteine Leading to Oxidative Stress | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Measure intracellular ROS levels to confirm oxidative stress (see Experimental Protocols section). Consider reducing the concentration of this compound or co-administering an antioxidant. |
| Nutrient Imbalance | Ensure that other essential amino acids and media components are not limiting, as a high concentration of one supplement can sometimes create an imbalance. |
| Media pH Shift | Although this compound is stable, very high concentrations of any supplement could potentially affect the buffering capacity of the media. Monitor the pH of your culture medium. |
Problem: Precipitate Formation in the Cell Culture Medium
| Possible Cause | Recommended Solution |
| Low Solubility of L-Cystine | While this compound is highly soluble, enzymatic degradation in the medium or cellular release of peptidases could potentially cleave the dipeptide, leading to the precipitation of the less soluble L-Cystine. Ensure the medium is properly prepared and stored. |
| Interaction with Other Media Components | High concentrations of certain supplements may interact with other components in the medium, leading to precipitation. Prepare fresh media and observe for any precipitation before adding to cells. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the concentration range of this compound that supports optimal cell growth without inducing cytotoxicity.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of this compound in your cell culture medium, ranging from your standard concentration to several-fold higher concentrations.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a control group with no this compound.
-
Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
-
Plot cell viability against the concentration of this compound to determine the optimal concentration range.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if high concentrations of this compound lead to an increase in intracellular ROS levels.
Methodology:
-
Culture cells in the presence of various concentrations of this compound for the desired duration. Include a positive control (e.g., a known ROS inducer like H₂O₂) and a negative control (untreated cells).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX™) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. An increase in fluorescence indicates higher levels of intracellular ROS.
Signaling Pathways and Workflows
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. This compound for Cell Culture|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 5. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 6. cQrex® peptides for cell culture media [evonik.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
Technical Support Center: Optimizing L-Alanyl-L-Cystine Feeding Strategies for Enhanced Protein Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-Alanyl-L-Cystine to improve protein yield in cell culture. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of L-Cysteine or L-Cystine in my cell culture medium?
A1: this compound offers significant advantages over free L-Cysteine and L-Cystine. The primary challenge with L-Cystine is its very low solubility at neutral pH, which can lead to precipitation in your media and limit its bioavailability to the cells.[1][2][3][4] While L-Cysteine is more soluble, it is highly reactive and can be rapidly oxidized to L-Cystine, especially in the presence of metal ions commonly found in culture media.[2][5] This instability can generate reactive oxygen species (ROS), leading to oxidative stress for the cells.[5] this compound, a dipeptide of L-Alanine and L-Cystine, overcomes these issues by being highly soluble and stable in solution, ensuring a consistent and readily available source of L-Cystine for your cells.[1][2]
Q2: How does this compound improve protein yield?
A2: this compound enhances protein yield through several mechanisms. Once taken up by the cells, it is cleaved into L-Alanine and L-Cystine. The L-Cystine is then reduced to L-Cysteine, which is a crucial amino acid for two primary functions:
-
Protein Synthesis: L-Cysteine is a fundamental building block for proteins, particularly for the formation of disulfide bonds which are essential for the proper folding and stability of many recombinant proteins like monoclonal antibodies.[1][6]
-
Antioxidant Defense: L-Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] By boosting GSH levels, this compound helps protect cells from oxidative stress, leading to improved cell viability, extended culture duration, and ultimately, higher protein production.[1][2]
Q3: Can using this compound simplify my feeding strategy?
A3: Yes. Due to the low solubility of L-Cystine and L-Tyrosine at neutral pH, traditional fed-batch processes often require a separate alkaline feed for these amino acids.[2][7][8] This adds complexity to the process and introduces risks such as pH spikes that can negatively impact cell culture performance.[2] The high solubility of this compound allows for its inclusion in a single, concentrated, pH-neutral feed solution, simplifying the overall feeding scheme and improving process robustness.[1][7][8]
Q4: Are there different dipeptides of L-Cystine available?
A4: Yes, besides this compound, other dipeptides have been developed to further enhance solubility. For example, N,N’-di-L-alanyl-L-cystine and N,N’-di-L-lysyl-L-cystine have been shown to be 30 and 1000 times more soluble than L-Cystine, respectively.[2][9] The choice of dipeptide may depend on the specific needs of your cell line and process.
Data Summary Tables
Table 1: Solubility Comparison of Cysteine Sources
| Compound | Relative Solubility at Neutral pH | Key Advantage |
| L-Cystine | Low (can precipitate >1 mM)[2] | - |
| This compound | >20 times higher than L-Cystine[1] | Prevents precipitation, allows for concentrated neutral feeds. |
| N,N’-di-L-alanyl-L-cystine | ~30 times higher than L-Cystine[2][9] | Enhanced solubility for more concentrated feed streams. |
| N,N’-di-L-lysyl-L-cystine | ~1000 times higher than L-Cystine[2][9] | Highest solubility, ideal for intensified perfusion processes. |
Table 2: Impact of Optimized Feeding on Protein Titer (Example Data)
| Process | Peak Cell Density | Final Titer | Volumetric Productivity | Reference |
| Baseline Process | ~5 x 10^6 cells/mL | ~2 g/L | ~200 mg/L/day | [10] |
| Optimized Fed-Batch (Chemically Defined) | >20 x 10^6 cells/mL | 10 g/L | ~500 mg/L/day | [10] |
| Optimized Fed-Batch (with Hydrolysates) | >20 x 10^6 cells/mL | 13 g/L | ~700 mg/L/day | [10] |
Note: These are example values from published studies and actual results will vary depending on the cell line, protein product, and specific process conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in Feed Medium | - Exceeding solubility limit of L-Cystine. - pH of the feed medium is not optimal. | - Replace L-Cystine with a highly soluble dipeptide like this compound.[1][4] - Ensure your feed medium is at a neutral pH if using a dipeptide supplement. |
| Low Cell Viability or Early Culture Decline | - Oxidative stress due to reactive L-Cysteine.[5] - Depletion of cysteine/cystine in the culture.[11] - High initial L-Cysteine concentration can be toxic.[5][12] | - Switch to a stable dipeptide source of cystine to reduce oxidative stress.[1] - Analyze spent media to monitor amino acid consumption and adjust feeding to prevent depletion.[13] - Titrate the starting concentration of your cystine source to find the optimal, non-toxic level for your cell line. |
| Suboptimal Protein Titer | - Insufficient supply of L-Cysteine for protein synthesis and GSH production.[11] - Feeding strategy is not optimized for the specific cell line. | - Increase the concentration of this compound in your feed, based on spent media analysis. - Develop a tailored feeding strategy (e.g., exponential or pulse feeding) based on the specific growth rate and productivity of your culture.[14][15] |
| Increased Product Heterogeneity (e.g., acidic variants) | - High concentrations of free L-Cysteine in the culture may disrupt existing disulfide bonds in the expressed protein (cysteinylation).[16][17][18] | - Carefully monitor and control the concentration of the L-Cysteine source in the bioreactor. - Optimize the feeding strategy to provide sufficient cysteine for growth and productivity without creating a large excess in the culture medium.[16] |
Visualizations
Cellular Utilization of this compound
Caption: Cellular uptake and metabolism of this compound.
General Workflow for Optimizing a Feeding Strategy
Caption: Workflow for optimizing a cell culture feeding strategy.
Experimental Protocols
Protocol: Optimization of this compound Fed-Batch Strategy
This protocol provides a general framework for optimizing an this compound feeding strategy for a recombinant protein-producing cell line (e.g., CHO).
Objective: To determine the optimal feeding concentration and schedule of an this compound-containing feed supplement to maximize viable cell density, culture duration, and final protein titer.
Materials:
-
Recombinant cell line
-
Basal cell culture medium
-
This compound supplement
-
Other necessary nutrients for concentrated feed (e.g., other amino acids, glucose, vitamins)
-
Shake flasks or small-scale bioreactors (e.g., 125 mL to 1L)
-
Cell counting instrument
-
Metabolite analyzer (for glucose, lactate, ammonia)
-
HPLC or other analytical instrument for protein quantification
-
Spent media analysis service or in-house capability (optional but recommended)
Methodology:
-
Establish a Baseline:
-
Run a control fed-batch culture using your existing protocol or a standard protocol without this compound supplementation (e.g., glucose/glutamine feed only).[13]
-
Monitor viable cell density (VCD), viability, glucose, lactate, and ammonia daily.
-
Collect samples for titer analysis at key time points.
-
If possible, perform spent media analysis at the end of the culture to identify all limiting amino acids.[13]
-
-
Formulate a Concentrated Feed Stock:
-
Based on the spent media analysis, design a concentrated feed supplement.
-
Replace L-Cystine in your formulation with this compound. A typical starting point is to replace it on a molar equivalent basis.
-
Dissolve this compound and other components in a minimal volume of cell culture grade water or basal medium to create a concentrated, pH-neutral feed stock.
-
-
Design of Experiments (DoE) for Optimization:
-
Use statistical software to design experiments to test the effects of key variables.[13]
-
Variables:
-
Factor 1: this compound Concentration in Feed (e.g., Low, Medium, High levels).
-
Factor 2: Feeding Start Day (e.g., Day 3, Day 4, Day 5).
-
Factor 3: Feeding Volume/Frequency (e.g., daily bolus feed of 2%, 4%, 6% of initial culture volume).
-
-
A factorial or central composite design can be used to efficiently explore these factors and their interactions.[13]
-
-
Execute Small-Scale Experiments:
-
Inoculate a series of shake flasks or small-scale bioreactors with the same initial cell density.
-
Implement the different feeding strategies as determined by your DoE.
-
Monitor all cultures daily for VCD, viability, and key metabolites.
-
Collect samples regularly for titer analysis.
-
-
Analyze and Model Results:
-
Input the results (e.g., peak VCD, final titer, integrated viable cell density) into your DoE software.
-
Analyze the statistical model to determine which factors significantly impact protein production.
-
Identify the optimal conditions for this compound concentration and feeding schedule that are predicted to maximize your protein yield.
-
-
Verification Run:
-
Perform a verification run in triplicate using the optimized conditions identified from your DoE analysis to confirm the predicted improvement in protein yield.
-
-
Scale-Up:
-
Once the strategy is confirmed at a small scale, it can be scaled up to larger bioreactors. Key parameters such as the volumetric oxygen transfer coefficient (kLa) should be maintained for a successful scale-up.[19]
-
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. Cys delivery impacts on mammalian cell culture - American Chemical Society [acs.digitellinc.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Maximizing productivity of CHO cell-based fed-batch culture using chemically defined media conditions and typical manufacturing equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of amino acid limitation and supplementation in Chinese hamster ovary fed-batch cultures - UBC Library Open Collections [open.library.ubc.ca]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Optimizing a microbial fed-batch bioprocess | INFORS HT [infors-ht.com]
- 15. editverse.com [editverse.com]
- 16. Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cysteinylation of a monoclonal antibody leads to its inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. concessus.pt [concessus.pt]
L-Alanyl-L-Cystine stability during long-term storage
Welcome to the technical support center for L-Alanyl-L-Cystine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound during long-term storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a dipeptide composed of the amino acids L-alanine and L-cystine. It is primarily used as a highly stable and soluble source of L-cystine in cell culture media, especially in serum-free or chemically defined formulations.[1] Its enhanced solubility compared to L-cystine makes it a valuable supplement for promoting robust cell growth and proliferation in bioprocessing and research applications.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2] Under these conditions, the compound has a shelf life of up to two years without significant degradation.[2]
Q3: How stable is this compound in aqueous solutions?
A3: this compound is known to be a highly stable source of cystine in aqueous solutions, which is a key advantage for its use in cell culture media.[1] While specific degradation kinetics in solution are not extensively published, its dipeptide structure is generally more stable than the free amino acid L-cysteine, which readily oxidizes. Aqueous solutions of L-cysteine are more stable at an acidic pH.[3]
Q4: What are the potential degradation pathways for this compound?
A4: The primary sites of degradation for this compound are the peptide bonds and the disulfide bond. Potential degradation pathways under stress conditions such as extreme pH and high temperature may include:
-
Hydrolysis of the peptide bonds: This would release L-alanine and L-cystine.
-
Reduction of the disulfide bond: This would lead to the formation of L-alanyl-L-cysteine.
-
Oxidation of the sulfur atoms: Further oxidation of the disulfide bond can occur under strong oxidative stress.
-
Reactions involving the amino and carboxyl groups: These can include deamination or decarboxylation under harsh conditions.
Q5: How does this compound participate in cellular signaling?
A5: Once inside the cell, this compound is hydrolyzed to L-alanine and L-cystine. L-cystine is then reduced to L-cysteine, a critical precursor for the synthesis of glutathione (GSH).[1] GSH is a major intracellular antioxidant and plays a key role in cellular redox signaling, protecting cells from oxidative damage.[1][2][4] The availability of cysteine is often the rate-limiting step for GSH synthesis.[1]
Troubleshooting Guides
Issue 1: Unexpected Cell Culture Results or Poor Cell Growth
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions of this compound in a suitable buffer (e.g., slightly acidic pH for enhanced stability). Avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in media. | Although highly soluble, at very high concentrations or in complex media, precipitation can occur. Ensure complete dissolution when preparing media and visually inspect for any precipitates before use. |
| Incorrect concentration in final media. | Verify calculations and dilution steps. If possible, analytically determine the concentration of this compound in the prepared media using a validated HPLC method. |
Issue 2: Inconsistent Analytical Results (e.g., HPLC)
| Potential Cause | Troubleshooting Step |
| On-column degradation. | Ensure the mobile phase pH is compatible with the stability of this compound. Acidic mobile phases are generally preferred. |
| Co-elution with degradation products or other media components. | Optimize the HPLC method (e.g., gradient, column chemistry) to ensure adequate separation of the parent peak from any potential impurities. |
| Incomplete derivatization (if using a derivatization-based method). | Optimize the derivatization reaction conditions (reagent concentration, reaction time, temperature) to ensure complete and consistent derivatization of the analyte. |
Data on this compound Stability
The following table summarizes the available information on the stability of this compound. Quantitative data from forced degradation studies are not widely available in the public domain.
| Condition | Storage Form | Observation | Quantitative Data |
| Long-Term Storage | Solid Powder | Stable when stored at room temperature, protected from light and moisture.[2] | Shelf life of up to 2 years with purity remaining >95%.[2] |
| Aqueous Solution (Cell Culture Media) | Solution | Considered a highly stable source of cystine for cell culture applications.[1] | Specific degradation rates under typical cell culture conditions (37°C, neutral pH) are not readily available. |
| Acidic Conditions | Solution | Generally expected to be more stable due to the protonation of amino groups, similar to other peptides. | Not available. |
| Alkaline Conditions | Solution | Potentially susceptible to hydrolysis of peptide bonds and disulfide bond cleavage. | Not available. |
| Oxidative Stress | Solution | The disulfide bond is a potential site for oxidation. | Not available. |
| Thermal Stress | Solid/Solution | High temperatures can accelerate hydrolysis and other degradation pathways. | Not available. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (General Protocol)
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your instrumentation and specific sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A gradient elution is recommended to ensure separation of potential degradation products. A starting point could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 5% B
-
30-35 min: 5% B (re-equilibration)
-
3. Detection:
-
UV detection at a low wavelength, typically around 210-220 nm, where the peptide bond absorbs.
4. Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase A or a suitable buffer to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Forced Degradation Study:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder or a solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acid and base-stressed samples before injection. Analyze all stressed samples by the developed HPLC method to observe for degradation peaks.
Protocol 2: Analysis by LC-MS for Degradation Product Identification
1. Instrumentation:
-
Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
2. Chromatographic Conditions:
-
Use the same or a similar HPLC method as described in Protocol 1. The use of a volatile buffer like ammonium formate instead of TFA may be preferable for better MS sensitivity.
3. Mass Spectrometry Parameters:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Acquire full scan data to identify the molecular ions of the parent compound and any degradation products.
-
Perform tandem MS (MS/MS) on the detected peaks to obtain fragmentation patterns for structural elucidation.
Visualizations
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. An emerging role for cysteine-mediated redox signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overproduction of L-cysteine and L-cystine by Escherichia coli strains with a genetically altered serine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
Technical Support Center: Minimizing Ammonia Accumulation from L-Alanyl-L-Cystine Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ammonia accumulation when using L-Alanyl-L-Cystine in cell culture experiments.
Troubleshooting Guides
Issue 1: Elevated Ammonia Levels Detected in Culture Medium
Question: We are observing higher-than-expected ammonia concentrations in our cell culture supplemented with this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Elevated ammonia in cultures supplemented with this compound can arise from the metabolism of the L-alanine component, especially in conjunction with other media components like L-glutamine. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Verify Ammonia Measurement Ensure your ammonia measurement protocol is accurate. Cross-validate with a secondary method if possible (e.g., enzymatic assay and an ammonia-selective electrode).
Step 2: Analyze Media Components While this compound is a stable source of cystine, the L-alanine can be metabolized to generate ammonia.[1][2] The primary culprit for high ammonia in cell culture is often the chemical degradation and cellular metabolism of L-glutamine.[3]
Step 3: Optimize Media Formulation Consider the following adjustments to your media formulation:
-
Reduce or Replace L-Glutamine: If your medium contains both this compound and L-glutamine, try reducing the L-glutamine concentration or replacing it with a more stable dipeptide like L-alanyl-L-glutamine.[4]
-
Supplement with Pyruvate: The addition of pyruvate can reduce the need for cells to catabolize alanine for energy, thereby decreasing ammonia production.
Step 4: Implement a Feeding Strategy Instead of a single bolus at the beginning of the culture, a fed-batch strategy with controlled feeding of this compound and other nutrients can help maintain low ammonia levels.
Quantitative Data Summary: Ammonia Accumulation with Different Supplements
The following table summarizes typical ammonia levels observed with different amino acid supplements.
| Supplement | Cell Line | Culture Condition | Peak Ammonia Concentration (mM) | Reference |
| L-Glutamine (4 mM) | CHO | Batch | 8-10 | [5] |
| L-Alanyl-L-Glutamine (4 mM) | CHO | Batch | 3-4 | |
| L-Glutamate (6 mM) | CHO | Batch | ~2 | |
| Pyruvate (10 mM, Gln replaced) | MDCK | Batch | <1 |
Issue 2: Reduced Cell Viability and Growth
Question: Our cell culture is showing decreased viability and slower growth after supplementing with this compound. Could this be related to ammonia?
Answer:
Yes, elevated ammonia levels are a common cause of reduced cell viability and growth inhibition.[3][6] The toxic threshold for ammonia varies between cell lines but is generally in the range of 2-5 mM for sensitive lines like hybridomas, and above 5 mM for more robust lines like CHO cells.[4]
Troubleshooting Workflow for Reduced Cell Viability
Caption: Troubleshooting workflow for reduced cell viability.
Frequently Asked Questions (FAQs)
Q1: How is ammonia generated from this compound metabolism?
A1: The L-alanine component of the dipeptide can be a source of ammonia. The primary pathway involves the enzyme alanine transaminase (ALT), which transfers the amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate. The L-glutamate can then be deaminated by glutamate dehydrogenase (GDH) to produce α-ketoglutarate and a free ammonium ion.
Metabolic Pathway of L-Alanine to Ammonia
Caption: L-Alanine metabolism leading to ammonia production.
Q2: What are the main advantages of using this compound over L-Cystine and L-Glutamine?
A2: this compound offers several advantages:
-
Enhanced Solubility: It is significantly more soluble than L-Cystine, which has poor solubility at neutral pH.
-
Improved Stability: As a dipeptide, it is more stable in liquid media than free L-glutamine, which spontaneously degrades to form ammonia and pyroglutamic acid.
-
Reduced Ammonia Load: While the L-alanine can be metabolized to ammonia, using this compound in combination with reduced or replaced L-glutamine leads to an overall lower ammonia burden in the culture.
Q3: What are the recommended methods for measuring ammonia in cell culture media?
A3: Several methods are available for accurate ammonia measurement:
-
Enzymatic Assay Kits: These are commercially available and provide a straightforward colorimetric or fluorescent method based on the glutamate dehydrogenase reaction.[4]
-
Ammonia-Selective Electrodes: These provide a direct potentiometric measurement of ammonium ions in the medium.
-
Ion Chromatography: A highly sensitive and accurate method for quantifying various ions, including ammonium.[4]
-
Raman Spectroscopy: A non-invasive, real-time monitoring technique that can be used for in-line measurement of ammonia and other metabolites in a bioreactor.[7]
Q4: Can cells adapt to higher ammonia concentrations?
A4: Yes, some cell lines can be adapted to tolerate higher levels of ammonia. This is typically achieved by gradually increasing the concentration of an ammonia source (like ammonium chloride) in the culture medium over several passages. However, this may not be suitable for all cell lines and could potentially alter cellular metabolism and protein production profiles.
Experimental Protocols
Protocol 1: Measuring Ammonia Concentration using an Enzymatic Assay Kit
This protocol provides a general guideline. Always refer to the manufacturer's instructions for your specific kit.
Materials:
-
Ammonia assay kit (e.g., based on the glutamate dehydrogenase reaction)
-
Microplate reader
-
96-well microplate
-
Micropipettes and tips
-
Cell culture supernatant samples
-
Ammonia standard (provided in the kit)
Procedure:
-
Prepare Standards: Create a standard curve by preparing a dilution series of the ammonia standard as described in the kit manual.
-
Prepare Samples: Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells. The clear supernatant is your sample. Dilute the supernatant if necessary to bring the ammonia concentration within the assay's linear range.
-
Assay Reaction:
-
Pipette standards and samples into separate wells of the 96-well plate.
-
Prepare the reaction mixture according to the kit's instructions, which typically includes a buffer, NADH, and glutamate dehydrogenase.
-
Add the reaction mixture to each well.
-
-
Incubation: Incubate the plate at the temperature and for the duration specified in the manual (e.g., 20-30 minutes at 37°C).
-
Measurement: Read the absorbance at the appropriate wavelength (commonly 340 nm for NADH consumption) using a microplate reader.
-
Calculation: Calculate the ammonia concentration in your samples by comparing their absorbance to the standard curve.
Protocol 2: Fed-Batch Strategy to Minimize Ammonia
This protocol outlines a general fed-batch approach for a CHO cell culture.
Materials:
-
CHO cell line
-
Basal growth medium
-
Concentrated feed medium containing this compound and other essential nutrients.
Procedure:
-
Initial Culture: Inoculate the bioreactor with CHO cells in the basal growth medium.
-
Monitoring: Monitor cell density, viability, and key metabolite concentrations (glucose, lactate, ammonia) daily.
-
Initiate Feeding: Begin feeding with the concentrated feed medium on day 3, or when the cell density reaches a predetermined level (e.g., 2-3 x 10^6 cells/mL).
-
Feeding Regimen:
-
Start with a feed rate of 3% of the initial bioreactor volume per day.
-
Adjust the feed rate based on daily monitoring of glucose and ammonia levels. The goal is to maintain a low, steady-state concentration of key nutrients while keeping ammonia below the inhibitory threshold for your specific cell line (e.g., < 5 mM).
-
-
Process Control: Maintain optimal pH, temperature, and dissolved oxygen levels throughout the culture.
-
Harvest: Continue the fed-batch culture until cell viability begins to decline significantly.
Logical Relationship for Ammonia Minimization Strategy
Caption: Key strategies for minimizing ammonia accumulation.
References
- 1. Brain alanine formation as an ammonia-scavenging pathway during hyperammonemia: effects of glutamine synthetase inhibition in rats and astrocyte-neuron co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A possible role of alanine for ammonia transfer between astrocytes and glutamatergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmb.or.kr [jmb.or.kr]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
L-Alanyl-L-Cystine: A Superior Alternative to L-Cysteine for Enhanced Stability and Performance in Cell Culture
For researchers, scientists, and drug development professionals seeking to optimize cell culture outcomes, the stability of media components is paramount. L-Cysteine, a crucial amino acid for cellular growth and function, is notoriously unstable in culture media, leading to oxidative stress and inconsistent results. This guide provides a comprehensive comparison of L-Alanyl-L-Cystine and L-Cysteine, presenting experimental data that underscores the superior stability and performance of the dipeptide in supporting robust and reliable cell cultures.
L-Cysteine is an essential amino acid that plays a critical role in protein synthesis, detoxification, and the maintenance of the cellular redox balance. However, its free thiol group makes it highly susceptible to oxidation in the neutral pH and oxygen-rich environment of cell culture media. This rapid oxidation leads to the formation of L-Cystine, which is significantly less soluble and can precipitate out of solution, thereby reducing the bioavailability of this vital nutrient.[1][2] Furthermore, the oxidation process itself can generate reactive oxygen species (ROS), inducing oxidative stress and negatively impacting cell health and productivity.[3]
To overcome these limitations, this compound, a dipeptide composed of L-Alanine and L-Cystine, has emerged as a highly stable and soluble alternative.[1][4] This dipeptide effectively delivers cysteine to cells without the associated instability and cytotoxicity.
Stability in Cell Culture Media: A Head-to-Head Comparison
The primary advantage of this compound lies in its enhanced stability in aqueous solutions. While L-Cysteine rapidly degrades in cell culture media, this compound remains stable over extended periods. This stability ensures a consistent and sustained supply of cysteine to the cells throughout the culture duration.
| Compound | Stability in Cell Culture Media | Key Observations |
| L-Cysteine | Low | Rapidly oxidizes to L-Cystine, leading to precipitation and reduced availability.[1] This oxidation is catalyzed by metal ions often present in media.[2] |
| This compound | High | The dipeptide structure protects the cysteine moiety from rapid oxidation, ensuring its sustained presence in the media.[4][5] |
Impact on Cell Viability and Proliferation
The instability of L-Cysteine can have detrimental effects on cell viability and proliferation. High concentrations of L-Cysteine have been shown to be cytotoxic to various cell lines, including Chinese Hamster Ovary (CHO) cells, a workhorse in biopharmaceutical production.[3] This toxicity is often attributed to the induction of oxidative stress. In contrast, this compound supports robust cell growth and viability.
| Supplement | Effect on Cell Viability | Supporting Data |
| L-Cysteine | Can be cytotoxic at higher concentrations. | Studies have shown that L-Cysteine concentrations greater than 2.5 mM can lead to reduced cell growth in CHO cells.[3] |
| This compound | Promotes cell growth and viability. | Supplementation with this compound has been shown to boost cell growth in CHO cell cultures.[6] |
Mitigation of Oxidative Stress
The oxidation of L-Cysteine is a significant source of oxidative stress in cell culture. The generation of ROS can damage cellular components, leading to reduced productivity and apoptosis. This compound, by virtue of its stability, minimizes the generation of ROS in the culture medium. Once taken up by the cells, the dipeptide is hydrolyzed, releasing cysteine intracellularly where it can be efficiently utilized for the synthesis of glutathione (GSH), the cell's primary antioxidant.[4][7]
| Supplement | Impact on Oxidative Stress | Mechanism |
| L-Cysteine | Induces oxidative stress. | The rapid oxidation of L-Cysteine in the medium generates reactive oxygen species.[3] |
| This compound | Reduces oxidative stress. | Provides a stable source of cysteine for intracellular glutathione synthesis without generating ROS in the medium.[4] |
Experimental Protocols
To enable researchers to validate these findings, detailed methodologies for key experiments are provided below.
Stability Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the concentration of L-Cysteine and this compound in cell culture media over time.
Objective: To compare the stability of L-Cysteine and this compound in a chemically defined cell culture medium.
Materials:
-
Chemically defined cell culture medium (e.g., CHO-SFM)
-
L-Cysteine
-
This compound
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Procedure:
-
Prepare stock solutions of L-Cysteine and this compound in the cell culture medium at a concentration of 5 mM.
-
Aseptically dispense 10 mL of each solution into sterile tubes.
-
Incubate the tubes at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw a 1 mL aliquot from each tube.
-
Filter the aliquots through a 0.22 µm syringe filter.
-
Analyze the filtered samples by HPLC.
-
Set the UV detector to 210 nm.
-
Use a gradient elution method with the mobile phase to separate the compounds.
-
Quantify the peak areas corresponding to L-Cysteine and this compound to determine their concentrations at each time point.
Cell Viability Assessment using MTT Assay
This protocol describes how to measure the effect of L-Cysteine and this compound on cell viability.
Objective: To compare the cytotoxicity of L-Cysteine and this compound on a specific cell line (e.g., CHO-K1).
Materials:
-
CHO-K1 cells
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
L-Cysteine and this compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed CHO-K1 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare a range of concentrations of L-Cysteine and this compound (e.g., 0, 0.5, 1, 2.5, 5, 10 mM) in the complete growth medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the prepared media containing different concentrations of the supplements.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol details the measurement of intracellular ROS levels in response to supplementation with L-Cysteine or this compound.
Objective: To compare the induction of oxidative stress by L-Cysteine and this compound.
Materials:
-
CHO-K1 cells
-
Complete growth medium
-
L-Cysteine and this compound
-
2',7'-dichlorofluorescin diacetate (DCFDA) solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed CHO-K1 cells into a black, clear-bottom 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Prepare media containing 2.5 mM of L-Cysteine or this compound.
-
Remove the existing medium and wash the cells once with PBS.
-
Add 100 µL of the prepared media to the respective wells. Include a positive control (e.g., 100 µM H2O2) and an untreated control.
-
Incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Intracellular Glutathione Synthesis from this compound.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion
The inherent instability of L-Cysteine in cell culture media presents a significant challenge to achieving reproducible and optimal results. Its rapid oxidation not only depletes a vital nutrient but also introduces oxidative stress, compromising cell health and productivity. This compound offers a robust solution to this problem. Its superior stability and solubility ensure a consistent supply of cysteine to cells, leading to enhanced cell viability, proliferation, and a reduction in oxidative stress. For researchers aiming to improve the reliability and performance of their cell culture systems, this compound represents a scientifically validated and superior alternative to L-Cysteine.
References
- 1. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 2. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 3. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Cell Culture|RUO [benchchem.com]
- 5. Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of L-Alanyl-L-Cystine and N-acetylcysteine as Cysteine Prodrugs for Glutathione Synthesis
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
This guide provides an objective, data-driven comparison of L-Alanyl-L-Cystine and N-acetylcysteine (NAC), two prominent cysteine prodrugs utilized in research and clinical settings to replenish intracellular glutathione (GSH). We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide detailed experimental protocols for key assays.
Introduction: The Critical Role of Cysteine in Glutathione Synthesis
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells.[1] It plays a pivotal role in detoxifying reactive oxygen species (ROS), regulating cellular redox status, and maintaining immune function.[1][2] The availability of cysteine is the rate-limiting step in GSH synthesis.[1] However, direct supplementation with cysteine is often impractical due to its instability and rapid oxidation to cystine.[3] This has led to the development of more stable cysteine prodrugs, with N-acetylcysteine (NAC) being the most established and this compound emerging as a promising alternative.
N-acetylcysteine (NAC) is an acetylated form of L-cysteine that has been used for decades as a mucolytic agent and as an antidote for acetaminophen (paracetamol) overdose.[4][5] Its primary antioxidant function is attributed to its ability to increase intracellular cysteine levels, thereby promoting GSH synthesis.[4][6]
This compound is a dipeptide composed of L-alanine and L-cysteine. It is designed to leverage specific cellular transport mechanisms to deliver cysteine more efficiently. This guide will compare these two compounds based on available experimental evidence.
Mechanism of Action and Cellular Uptake: A Tale of Two Transport Systems
The fundamental difference between this compound and NAC lies in their cellular uptake mechanisms. This distinction has significant implications for their bioavailability and efficacy.
N-acetylcysteine (NAC): The precise mechanism of NAC uptake is not fully elucidated but is thought to involve a combination of passive diffusion and transport via amino acid transporters.[7] Once inside the cell, NAC is deacetylated by acylases to yield L-cysteine.[8][9] However, the oral bioavailability of NAC is relatively low, with estimates ranging from 4% to 11.6%.[10][11][12]
This compound: This dipeptide is specifically designed to be a substrate for the high-capacity, low-affinity peptide transporter 1 (PEPT1), which is abundantly expressed on the apical membrane of intestinal enterocytes.[13][14] This proton-coupled co-transport mechanism allows for efficient absorption from the small intestine. Once absorbed, the dipeptide is hydrolyzed by intracellular peptidases to release L-alanine and L-cysteine.
References
- 1. transparentlabs.com [transparentlabs.com]
- 2. NAC, NAC, Knockin’ on Heaven's door: Interpreting the mechanism of action of N-acetylcysteine in tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione vs. NAC: Which Antioxidant Is Best for Your Liver? - Life Extension [lifeextension.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 14. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
L-Alanyl-L-Cystine: A Comparative Guide to Enhancing Product Quality Attributes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Alanyl-L-Cystine and other common alternatives used to enhance the quality attributes of protein-based therapeutics, particularly monoclonal antibodies (mAbs). The following sections detail the impact of these compounds on critical quality attributes such as aggregation and oxidation, provide experimental protocols for assessing these attributes, and visualize key biochemical pathways and workflows.
Introduction
This compound is a dipeptide composed of L-alanine and L-cystine. It is primarily utilized in biopharmaceutical formulations as a highly soluble and stable source of L-cysteine.[1][2] L-cysteine is a crucial amino acid for protein synthesis and stability, primarily through the formation of disulfide bonds and as a precursor to the major intracellular antioxidant, glutathione (GSH).[1][2] The low solubility of L-cystine at neutral pH presents a challenge in developing stable and concentrated liquid formulations. This compound addresses this limitation, offering improved bioavailability of cysteine to cells in culture and as a stabilizing excipient in final formulations.
This guide compares the efficacy of this compound with other commonly used excipients and cysteine derivatives in mitigating protein aggregation and oxidation, two critical degradation pathways that can compromise product safety and efficacy.
Comparative Analysis of Quality Attributes
The selection of appropriate excipients is critical for maintaining the stability of protein therapeutics. While direct quantitative comparisons of this compound against all alternatives under identical conditions are limited in publicly available literature, this section summarizes available data on the impact of various compounds on protein aggregation and stability.
Data on Reduction of Protein Aggregation and Degradation
| Excipient/Alternative | Protein Model | Stress Condition | Observed Effect on Aggregation/Degradation | Quantitative Data | Reference |
| S-sulfocysteine | Monoclonal Antibody (mAb1) | Fed-batch cell culture | Reduction of low molecular weight (LMW) fragments. | Up to 4.1% reduction in LMW fragments at day 18 compared to cysteine-containing feed.[3] | [3] |
| Arginine | Alcohol Dehydrogenase (ADH), Insulin | Heat- and dithiothreitol-induced aggregation | Suppression of aggregation. | Shifts populations of nanoparticles with higher hydrodynamic radii to lower ones.[4] | [4] |
| Arginine Glutamate | Monoclonal Antibodies (mAbs) | pH stress | Decreased propensity to aggregate, particularly at pH values closer to their pI. | Not specified as a percentage. | [5] |
| Histidine | Anti-IL8 Monoclonal Antibody (ABX-IL8) | Lyophilization, storage, freezing, thermal stress | Inhibited the increase of high-molecular-weight (HMW) species and aggregates. | Not specified as a percentage. | [6] |
| Proline | Bovine Carbonic Anhydrase, Hen Egg-White Lysozyme | Refolding from denatured state | Prevents aggregation during protein refolding. | Not specified as a percentage. | [7][8][9][10] |
| Tryptophan, Pyridoxine, Tyrosine | Monoclonal Antibodies (mAbs) | 2,2′-azobis (2-amidinopropane) dihydrochloride (AAPH) induced oxidative stress | Significantly reduced aggregation. | Addition of these excipients reduced aggregation from ~12-18% to lower levels (exact percentages for each not specified).[11] | [11] |
Note: The data presented in this table are from different studies using various protein models and stress conditions. Therefore, a direct comparison of the quantitative effects is not straightforward. The effectiveness of each excipient is highly dependent on the specific protein, formulation composition, and stress conditions.
Mechanisms of Action
-
This compound: Primarily acts as a soluble and stable source of L-cysteine. Once internalized by cells or in the formulation, it can be hydrolyzed to release L-cysteine. L-cysteine contributes to the antioxidant capacity by replenishing intracellular glutathione (GSH) and can help maintain the reduced state of protein thiols, preventing disulfide bond scrambling and subsequent aggregation.[1][2]
-
N-Acetylcysteine (NAC): A cysteine derivative that acts as a precursor for L-cysteine and subsequent GSH synthesis. It also has direct antioxidant properties and can act as a disulfide bond-breaking agent, which can be beneficial in reducing protein cross-linking.
-
S-sulfocysteine (SSC): Another cysteine derivative that has been shown to increase antibody specific productivity in cell culture and minimize trisulfide linkages and antibody fragmentation.[2][3][12]
-
Arginine: This amino acid is widely used to suppress protein aggregation. Its mechanism is thought to involve the inhibition of protein-protein interactions through a combination of electrostatic and hydrophobic interactions with the protein surface, effectively "shielding" aggregation-prone regions.[4][5][13][14][15]
-
Histidine: Often used as a buffering agent, histidine has also been shown to enhance the stability of monoclonal antibodies by inhibiting aggregation. Its mechanism is believed to involve the shielding of solvent-exposed hydrophobic regions on the protein surface.[6][16][17][18][19]
-
Proline: This amino acid has been shown to inhibit aggregation during protein refolding. It is proposed to act as a "chemical chaperone" by binding to folding intermediates and preventing their self-association.[7][8][9][10][20]
Experimental Protocols
Accurate assessment of product quality attributes is essential. The following are detailed methodologies for key experiments used to evaluate protein stability.
Size-Exclusion Chromatography (SEC) for Aggregate Quantification
Purpose: To separate and quantify soluble protein aggregates (dimers, trimers, and higher-order oligomers) from the monomeric protein based on hydrodynamic radius.
Methodology:
-
System Preparation:
-
Use a biocompatible HPLC or UHPLC system equipped with a UV detector (typically monitoring at 280 nm or 214 nm).
-
Select a size-exclusion column with a pore size appropriate for the size range of the protein monomer and its expected aggregates. Common pore sizes for monoclonal antibodies are around 300 Å.
-
Prepare a mobile phase that is non-denaturing and minimizes secondary interactions with the column matrix. A common mobile phase is a phosphate or histidine buffer at a pH near neutral (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
-
Sample Preparation:
-
Dilute the protein sample to an appropriate concentration within the linear range of the detector using the mobile phase. A typical concentration range is 0.1-1.0 mg/mL.
-
Filter the sample through a low-protein-binding 0.22 µm filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate to a value that ensures good resolution without excessive run time (e.g., 0.5-1.0 mL/min).
-
Inject a defined volume of the prepared sample (e.g., 10-100 µL).
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and all aggregate peaks.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Dynamic Light Scattering (DLS) for Particle Size Analysis
Purpose: To determine the hydrodynamic radius (Rh) and polydispersity of proteins and aggregates in solution. DLS is highly sensitive to the presence of large aggregates.
Methodology:
-
Sample Preparation:
-
Prepare samples in a low-particulate buffer. The buffer should be filtered through a 0.02 µm filter.
-
The protein concentration should be optimized for the instrument and protein being analyzed (typically 0.1-10 mg/mL).
-
Filter the final protein sample through a 0.22 µm filter directly into a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
Set the laser wavelength and scattering angle (e.g., 633 nm and 90° or 173°).
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate.
-
Perform multiple measurements (e.g., 10-15 runs) of short duration (e.g., 10-30 seconds each) to obtain a statistically relevant dataset.
-
-
Data Analysis:
-
The instrument software calculates the autocorrelation function of the scattered light intensity fluctuations.
-
From the autocorrelation function, the translational diffusion coefficient is determined, and the hydrodynamic radius is calculated using the Stokes-Einstein equation.
-
The size distribution and polydispersity index (PDI) are reported. An increase in the average hydrodynamic radius or PDI over time or under stress indicates aggregation.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Purpose: To assess the secondary structure (alpha-helix, beta-sheet, random coil) of a protein. Changes in the CD spectrum can indicate conformational changes and unfolding, which often precede aggregation.
Methodology:
-
Sample Preparation:
-
Prepare the protein sample in a buffer that is transparent in the far-UV region (190-250 nm). Phosphate buffers at low concentrations are often suitable. Avoid high concentrations of chloride ions and other absorbing species.
-
The protein concentration should be in the range of 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Set the scanning parameters: wavelength range (e.g., 190-260 nm), scanning speed, bandwidth, and number of accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the protein sample.
-
Subtract the buffer baseline from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum of molar ellipticity [θ] versus wavelength is characteristic of the protein's secondary structure.
-
Qualitative analysis involves comparing the spectra of the protein under different conditions (e.g., with and without excipients, before and after stress).
-
Quantitative analysis can be performed using deconvolution algorithms to estimate the percentage of each secondary structure element.
-
Signaling Pathways and Visualization
This compound's primary mechanism for enhancing product quality is linked to its role in the glutathione (GSH) synthesis pathway, a critical component of the cellular antioxidant defense system.
Glutathione Synthesis Pathway
The diagram below illustrates the synthesis of glutathione from its precursor amino acids, highlighting the central role of cysteine. This compound provides a bioavailable source of cystine, which is readily reduced to cysteine within the cell.
Caption: Glutathione synthesis pathway.
Experimental Workflow for Protein Stability Assessment
The following workflow outlines the key steps in assessing the impact of an excipient like this compound on protein stability.
Caption: Experimental workflow for stability assessment.
Logical Relationship of this compound's Protective Effects
This diagram illustrates the logical flow of how this compound contributes to improved product quality.
Caption: Protective mechanism of this compound.
Conclusion
This compound presents a valuable tool for formulators seeking to improve the stability and quality of protein-based therapeutics. Its high solubility and bioavailability as a cysteine source contribute to a more robust antioxidant defense system and help maintain the structural integrity of proteins by mitigating oxidation and aggregation. While direct quantitative comparisons with all alternative excipients are not always available, the evidence suggests that this compound is a potent stabilizer. The choice of the optimal excipient will ultimately depend on the specific characteristics of the therapeutic protein and the desired formulation properties. The experimental protocols provided in this guide offer a framework for systematically evaluating and comparing the performance of this compound and other alternatives to achieve optimal product quality.
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of proline in the prevention of aggregation during protein folding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline inhibits aggregation during protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Histidine and Sucrose on the Biophysical Properties of a Monoclonal Antibody | Semantic Scholar [semanticscholar.org]
- 17. Effects of Histidine and Sucrose on the Biophysical Properties of a Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for L-Alanyl-L-Cystine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of the dipeptide L-Alanyl-L-Cystine. As a crucial component in various research and pharmaceutical applications, the accurate and precise measurement of this compound is paramount. This document outlines and compares the performance of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is curated from various studies on this compound and structurally similar dipeptides, offering a valuable resource for method selection and validation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance parameters for HPLC-UV and LC-MS/MS methods, providing a clear comparison to aid in your decision-making process. The data presented is a synthesis from multiple studies on dipeptides and amino acids due to the limited availability of comprehensive, direct comparative studies on this compound.
Table 1: Performance Characteristics of HPLC-UV Method for Dipeptide Analysis
| Validation Parameter | Typical Performance | Source |
| Linearity Range | 1 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | [1] |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (% RSD) | < 2% |
Table 2: Performance Characteristics of LC-MS/MS Method for Dipeptide Analysis
| Validation Parameter | Typical Performance | Source |
| Linearity Range | 0.5 - 500 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | [3] |
| Accuracy (% Recovery) | 95 - 105% | [4] |
| Precision (% RSD) | < 15% | [4] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound and similar dipeptides using HPLC-UV and LC-MS/MS.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
a) Sample Preparation (for a standard solution):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 80:20 v/v), to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 214 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or cell culture media.
a) Sample Preparation (from plasma):
-
To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) UPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages in the validation of analytical methods for this compound detection.
Caption: A logical workflow for the validation of an analytical method for this compound.
Caption: A detailed experimental workflow for LC-MS/MS analysis of this compound.
References
L-Alanyl-L-Cystine vs. L-Cystine: A Comparative Guide to Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell culture and therapeutic development, the efficient delivery of cysteine, a critical amino acid for cellular growth, antioxidant defense, and protein synthesis, is paramount. This guide provides an objective comparison of two key sources of this vital nutrient: the naturally occurring amino acid L-Cystine and its dipeptide derivative, L-Alanyl-L-Cystine. We will delve into their respective mechanisms of cellular uptake and subsequent metabolic pathways, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Executive Summary
L-Cystine, the oxidized dimer of cysteine, is the predominant extracellular form of this amino acid. However, its low solubility and stability in culture media can limit its bioavailability. This compound, a dipeptide of L-Alanine and L-Cystine, has emerged as a superior alternative, offering enhanced solubility and stability, leading to more consistent and efficient delivery of cysteine to cells. Once inside the cell, both compounds ultimately contribute to the intracellular cysteine pool, which is a rate-limiting precursor for the synthesis of the master antioxidant, glutathione (GSH). This guide will present the available data comparing these two molecules and provide the necessary tools to evaluate their performance in your specific cellular systems.
Comparison of Physicochemical and Biological Properties
| Property | L-Cystine | This compound | References |
| Solubility in Water | Low (0.112 g/L at 25°C) | High | |
| Stability in Solution | Prone to precipitation | High | |
| Primary Uptake Mechanism | Amino acid transporters (e.g., System Xc-, ASC) | Dipeptide transporters (e.g., PepT1) | |
| Intracellular Conversion | Reduction to L-Cysteine | Hydrolysis to L-Alanine and L-Cystine, followed by reduction of L-Cystine to L-Cysteine |
Cellular Uptake Mechanisms
The entry of L-Cystine and this compound into the cell is mediated by distinct transport systems.
L-Cystine Uptake:
L-Cystine is primarily transported into cells via various amino acid transporter systems. The most notable is the System Xc- cystine/glutamate antiporter , which imports one molecule of L-cystine in exchange for one molecule of intracellular glutamate. Other transporters, such as the Alanine-Serine-Cysteine (ASC) family transporters, have also been implicated in L-Cystine uptake.
This compound Uptake:
As a dipeptide, this compound is predominantly taken up by peptide transporters , such as PepT1 (SLC15A1) and PepT2 (SLC15A2). These transporters are expressed in various tissues and cell types and are responsible for the absorption of di- and tripeptides. This alternative uptake pathway can be particularly advantageous in cells with low expression or impaired function of amino acid transporters.
Intracellular Metabolism
Once inside the cell, both L-Cystine and this compound serve as precursors for intracellular L-Cysteine.
Metabolism of L-Cystine:
Following its transport into the cytoplasm, L-Cystine is rapidly reduced to two molecules of L-Cysteine by the thioredoxin reductase system or by glutathione itself.
Metabolism of this compound:
This compound is first hydrolyzed by intracellular cytosolic peptidases , such as alanyl aminopeptidase, into its constituent amino acids: L-Alanine and L-Cystine. The released L-Cystine is then reduced to L-Cysteine, as described above. L-Alanine can enter central carbon metabolism.
The resulting L-Cysteine is then available for various metabolic processes, including:
-
Protein synthesis: As a fundamental building block of proteins.
-
Glutathione (GSH) synthesis: L-Cysteine is the rate-limiting amino acid for the synthesis of GSH, a tripeptide that plays a central role in protecting cells from oxidative damage.
-
Taurine synthesis: An amino acid with various physiological functions.
-
Hydrogen sulfide (H₂S) production: A signaling molecule with diverse biological roles.
Below is a diagram illustrating the distinct uptake and metabolic pathways of L-Cystine and this compound.
Experimental Protocols
To facilitate a direct comparison in your laboratory setting, we provide the following detailed experimental protocols.
Cell Culture and Treatment
-
Cell Seeding: Plate your cells of interest (e.g., CHO, HEK293, or a specific cancer cell line) in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Media Preparation: Prepare a basal medium that is deficient in L-Cystine. Supplement this medium with either L-Cystine or this compound at equimolar concentrations. A range of concentrations should be tested to determine the optimal dose for your cell type.
-
Incubation: Culture the cells in the supplemented media for various time points (e.g., 0, 2, 4, 8, 24 hours) to assess uptake and metabolic changes over time.
Quantification of Intracellular Amino Acids and Dipeptides
This protocol is adapted from established methods for analyzing intracellular metabolites.
-
Cell Harvesting and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use appropriate chromatography columns and mobile phases to achieve separation of L-Cystine, L-Cysteine, this compound, and Glutathione.
-
Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of each analyte.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
The following diagram outlines the experimental workflow for comparing the uptake and metabolism of the two compounds.
Expected Outcomes and Data Presentation
The experimental approach described above will allow for the quantitative comparison of L-Cystine and this compound. The results can be summarized in the following tables:
Table 5.1: Comparative Uptake Rates
| Time (hours) | Intracellular L-Cystine (from L-Cystine) (nmol/10^6 cells) | Intracellular this compound (nmol/10^6 cells) | Intracellular L-Cystine (from this compound) (nmol/10^6 cells) |
| 0 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 5.2: Impact on Intracellular Cysteine and Glutathione Levels
| Treatment | Intracellular L-Cysteine (nmol/10^6 cells) | Intracellular Glutathione (GSH) (nmol/10^6 cells) |
| Control (no supplement) | ||
| L-Cystine | ||
| This compound |
Conclusion
This compound presents a significant advantage over L-Cystine as a source of cysteine for cultured cells due to its superior solubility and stability. This translates to a more reliable and efficient delivery of cysteine, which is crucial for maintaining cellular health, promoting growth, and bolstering antioxidant defenses. While both compounds ultimately contribute to the intracellular cysteine pool, the distinct uptake mechanism of this compound via peptide transporters offers an alternative and potentially more efficient route of delivery. The provided experimental protocols will enable researchers to directly compare these two compounds and make informed decisions for their specific research and development needs. Further investigation into the regulation of dipeptide transporters and intracellular peptidases will provide a more complete understanding of the cellular processing of this compound.
The Strategic Advantage of L-Alanyl-L-Cystine in Bioproduction: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals navigating the complexities of biopharmaceutical production, optimizing cell culture media is a critical lever for enhancing yield, ensuring product quality, and managing costs. This guide provides a comprehensive cost-benefit analysis of utilizing L-Alanyl-L-Cystine in bioproduction, comparing its performance against traditional supplementation with L-Cysteine and L-Cystine. Through a detailed examination of experimental data, this report illuminates the strategic advantages of this dipeptide in modern bioprocessing.
The use of this compound, a highly soluble and stable dipeptide, has emerged as a superior alternative to conventional cysteine sources in cell culture media. Its enhanced physicochemical properties translate into significant improvements in process efficiency, cell viability, and ultimately, therapeutic protein output.
Performance Comparison: this compound vs. Alternatives
The primary challenge with supplementing cell culture media with L-Cysteine lies in its rapid oxidation to L-Cystine, which has very low solubility at neutral pH. This can lead to precipitation, limiting the bioavailability of this essential amino acid and inducing oxidative stress on the cells. This compound effectively circumvents these issues.
| Feature | This compound | L-Cysteine | L-Cystine |
| Solubility at Neutral pH | High | High | Very Low[1] |
| Stability in Media | High[2] | Low (oxidizes to L-Cystine) | Prone to precipitation[3] |
| Bioavailability | High[1] | Can be limited by oxidation | Limited by low solubility[1] |
| Impact on Oxidative Stress | Reduces oxidative stress | Can contribute to oxidative stress | Can induce stress at high concentrations |
| Effect on Cell Viability | Promotes higher cell viability | Can be cytotoxic at high concentrations | Can negatively impact viability |
| Productivity (Titer) | Increased monoclonal antibody (mAb) titer | Can be limiting for productivity | Can be limiting for productivity |
Quantitative Impact on Bioproduction
Recent studies have demonstrated the tangible benefits of incorporating this compound (often in the form of N,N'-di-L-alanyl-L-cystine, or ACCA) into Chinese Hamster Ovary (CHO) cell culture processes, the workhorse of the biopharmaceutical industry.
| Performance Metric | Improvement with this compound | Cell Line | Culture Type | Reference |
| Cell Growth | Up to 15% increase | CHO-GS | Batch | [3][4] |
| Cell Growth | Up to 27% increase | CHO-K1 | Batch | [3][4] |
| IgG Titer | Proportional increase to cell growth | CHO-GS & CHO-K1 | Batch | [3][4] |
| Cell Growth | 30% increase | CHO-GS | Fed-batch | |
| IgG Titer | 15% increase | CHO-GS | Fed-batch |
These quantitative improvements highlight the dipeptide's ability to support more robust and productive cell cultures.
Cost-Benefit Analysis
While the upfront cost of this compound may be higher than that of L-Cysteine, a comprehensive cost-benefit analysis reveals a compelling economic advantage.
| Cost/Benefit Factor | This compound | L-Cysteine / L-Cystine |
| Approximate Cost | $600 - $2600/kg (L-Cysteine)[5] | |
| Process Complexity | Simplified, single-feed strategies possible | Often requires separate, alkaline feeds, increasing complexity and risk of pH excursions |
| Media Stability | Extended shelf-life and stability of concentrated feeds | Potential for precipitation and degradation, leading to batch-to-batch variability |
| Product Yield | Higher titers lead to more product per batch | Lower potential yield per batch |
| Overall Process Cost | Potential for lower cost per gram of product due to increased yield and process simplification | Higher process costs due to lower yield and more complex feeding strategies |
Note: Prices are subject to market fluctuations and supplier variations. The price for this compound is based on a single supplier and may not be representative of the entire market.
The ability to formulate highly concentrated, stable, and pH-neutral feed solutions with this compound streamlines the manufacturing process, reduces the risk of contamination, and minimizes the potential for process deviations. These operational efficiencies, coupled with the significant increase in product yield, can lead to a substantial reduction in the overall cost of goods for biopharmaceutical production.
Experimental Protocols
General Protocol for Evaluating this compound in Fed-Batch CHO Cell Culture
This protocol outlines a general procedure for comparing the effects of this compound and L-Cysteine on CHO cell growth, viability, and monoclonal antibody production in a fed-batch culture system.
1. Cell Line and Media:
- Use a commercially available CHO cell line (e.g., CHO-K1, CHO-S, or a proprietary line) expressing a model monoclonal antibody.
- Utilize a chemically defined basal medium and feed medium, free of animal-derived components.
2. Inoculum Expansion:
- Thaw a vial of the CHO cell line and expand the cells in shake flasks or spinner flasks using the basal medium.
- Maintain the cultures in a humidified incubator at 37°C with 5-8% CO2.
- Subculture the cells every 2-3 days to maintain viability above 95%.
3. Bioreactor Setup:
- Set up laboratory-scale bioreactors (e.g., 2L stirred-tank bioreactors).
- Calibrate pH and dissolved oxygen (DO) probes.
- Aseptically add the basal medium to the bioreactors.
- Inoculate the bioreactors with the CHO cell suspension at a target seeding density (e.g., 0.5 x 10^6 viable cells/mL).
4. Fed-Batch Strategy:
- Control Group: Supplement the culture with a feed medium containing L-Cysteine. Due to its instability, a separate alkaline feed for L-Cysteine and L-Tyrosine may be necessary.
- Experimental Group: Supplement the culture with a feed medium where L-Cysteine is replaced with an equimolar concentration of this compound. This can typically be incorporated into a single, pH-neutral concentrated feed.
- Initiate feeding on a predetermined day of the culture (e.g., day 3) based on nutrient consumption or a pre-defined schedule.
- Monitor and control key process parameters such as temperature (37°C, may be shifted to a lower temperature later in the culture), pH (e.g., 7.0), and DO (e.g., 40% saturation).
5. Sampling and Analysis:
- Collect samples daily or every other day for analysis.
- Measure viable cell density and viability using a cell counter.
- Determine the concentration of key metabolites (e.g., glucose, lactate, glutamine, glutamate, ammonia) using a bioanalyzer.
- Quantify the monoclonal antibody titer using methods such as Protein A HPLC or ELISA.
- At the end of the culture, harvest the supernatant for product quality analysis (e.g., aggregation, charge variants).
Signaling Pathways and Cellular Mechanisms
The benefits of this compound are rooted in its positive impact on cellular metabolism and stress response pathways.
Glutathione Synthesis and Redox Homeostasis
This compound serves as a reliable source of intracellular cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH).[1] GSH is a critical antioxidant that protects cells from oxidative damage by neutralizing reactive oxygen species (ROS).
Caption: Glutathione synthesis pathway fueled by this compound.
By ensuring a steady supply of cysteine, this compound promotes a robust intracellular pool of GSH, thereby enhancing the cell's capacity to mitigate oxidative stress and maintain a healthy redox environment conducive to high-level protein production.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the objective comparison of this compound with its alternatives.
Caption: Workflow for comparing this compound and L-Cysteine.
Conclusion
The adoption of this compound in bioproduction offers a multifaceted solution to the long-standing challenges associated with cysteine supplementation. Its superior solubility and stability not only simplify media preparation and feeding strategies but also foster a more favorable cellular environment, leading to enhanced cell growth, viability, and ultimately, higher titers of therapeutic proteins. While the initial procurement cost may be a consideration, the significant gains in productivity and process efficiency present a strong economic case for its implementation. For organizations seeking to intensify their bioprocesses and improve their competitive edge, this compound represents a scientifically sound and economically advantageous choice.
References
- 1. This compound for Cell Culture|RUO [benchchem.com]
- 2. This compound Supplier 115888-13-6 [cds-bsx.com]
- 3. ambic.org [ambic.org]
- 4. Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dir.indiamart.com [dir.indiamart.com]
Safety Operating Guide
Navigating the Disposal of L-Alanyl-L-Cystine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Alanyl-L-Cystine, ensuring compliance and safe handling.
This compound, a dipeptide of L-alanine and L-cystine, requires careful management at the end of its lifecycle in the laboratory. Adherence to established disposal protocols is paramount to prevent environmental contamination and ensure a safe working environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust.[1][2] In case of a spill, prevent the chemical from entering drains or waterways.[2] Spilled material should be collected and placed in a suitable, closed container for disposal.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this compound be disposed of down the sewer system.[2]
1. Waste Identification and Segregation:
-
Characterize the waste material. If this compound is mixed with other substances, the entire mixture must be treated according to the most hazardous component.
-
Segregate this compound waste from other laboratory waste streams to prevent unintended reactions.
2. Containerization and Labeling:
-
Use a dedicated, properly sealed, and clearly labeled waste container.
-
The label should include the full chemical name, "this compound," and any associated hazard warnings.
3. Storage:
-
Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for collection and disposal.[3]
Disposal of Contaminated Materials
-
Packaging: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as chemical waste. After thorough cleaning, the packaging can be recycled or disposed of as regular waste, depending on institutional policies.[2] Puncturing the container can prevent its reuse.[2]
-
Labware: Glassware and other lab equipment contaminated with this compound should be decontaminated or disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 260 - 261 °C / 500 - 501.8 °F | [1] |
| Molecular Formula | C6 H12 N2 O4 S2 | [1] |
| Molecular Weight | 240.29 | [1] |
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Alanyl-L-Cystine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of L-Alanyl-L-Cystine, a dipeptide with growing applications in pharmaceuticals, cosmetics, and as a food additive. By adhering to these procedural steps, you can mitigate risks and foster a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Details |
| Ventilation | Local Exhaust Ventilation | Handle in a well-ventilated place to minimize dust and aerosol formation.[1] |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves. Inspect gloves prior to use and wash and dry hands after handling.[1] |
| Body Protection | Protective Clothing | Wear suitable protective clothing. For larger spills or specific situations, fire/flame resistant and impervious clothing may be necessary.[1] |
| Respiratory Protection | Respirator (if needed) | If dust is generated and ventilation is inadequate, use a full-face respirator. |
Operational Plan for Safe Handling
A clear, step-by-step operational plan ensures consistency and safety in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
2. Preparation and Handling:
-
Work in a designated area with a local exhaust ventilation system.
-
Before handling, ensure all necessary PPE is worn correctly.
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1]
3. In Case of a Spill:
-
Avoid dust formation.[1]
-
Avoid breathing in any dust, mist, gas, or vapors.[1]
-
Use personal protective equipment, including chemical impermeable gloves.[1]
-
Ensure adequate ventilation.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Collect the chemical waste in suitable and closed containers for disposal.[1]
2. Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
